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  • Product: 3-Nitro-4-(pyrrolidin-1-yl)benzonitrile
  • CAS: 19005-64-2

Core Science & Biosynthesis

Foundational

solubility profile of 3-Nitro-4-(pyrrolidin-1-yl)benzonitrile in organic solvents

An In-depth Technical Guide to the Solubility Profile of 3-Nitro-4-(pyrrolidin-1-yl)benzonitrile in Organic Solvents Abstract The determination of a compound's solubility is a cornerstone of chemical and pharmaceutical d...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Solubility Profile of 3-Nitro-4-(pyrrolidin-1-yl)benzonitrile in Organic Solvents

Abstract

The determination of a compound's solubility is a cornerstone of chemical and pharmaceutical development, influencing everything from reaction kinetics to bioavailability. This guide provides a comprehensive technical framework for evaluating the solubility profile of 3-Nitro-4-(pyrrolidin-1-yl)benzonitrile, a substituted aromatic nitrile of interest in medicinal chemistry and materials science. In the absence of extensive published data for this specific molecule, we present a predictive analysis based on its structural characteristics and the known properties of analogous compounds. More importantly, this document details the authoritative experimental protocols required for empirical determination, focusing on the gold-standard equilibrium shake-flask method coupled with High-Performance Liquid Chromatography with UV detection (HPLC-UV) for quantification. This guide is intended for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical, field-proven methodologies for generating a robust and reliable solubility profile.

Introduction and Physicochemical Overview

3-Nitro-4-(pyrrolidin-1-yl)benzonitrile is an aromatic organic compound featuring a benzonitrile core functionalized with both a nitro group and a pyrrolidine ring. These substituents critically influence its physicochemical properties and, consequently, its solubility across a spectrum of organic solvents.[1] Understanding this profile is essential for its use in synthetic chemistry, purification processes, and formulation development for potential therapeutic applications.[2][3]

The molecule's structure combines several key features:

  • Aromatic Ring & Nitrile Group: The benzonitrile core is hydrophobic, but the nitrile (-C≡N) group adds significant polarity.[4] Benzonitrile itself is a useful solvent that is miscible with many common organic solvents.[5]

  • Nitro Group (-NO₂): This is a strong electron-withdrawing and highly polar group, which can interact with polar solvents.

  • Pyrrolidine Ring: A saturated heterocyclic amine, this tertiary amine group can act as a hydrogen bond acceptor and increases the molecule's polarity and potential for specific solvent interactions.[6]

A summary of the key physicochemical properties for 3-Nitro-4-(pyrrolidin-1-yl)benzonitrile is presented in Table 1.

Table 1: Physicochemical Properties of 3-Nitro-4-(pyrrolidin-1-yl)benzonitrile

PropertyValueSource
Chemical Formula C₁₁H₁₁N₃O₂
Molecular Weight 217.23 g/mol
CAS Number 19005-64-2
Predicted Nature Solid (Analogous)
Predicted Polarity Polar AproticStructural Analysis

Predicted Solubility Profile: A Qualitative Assessment

Direct experimental solubility data for 3-Nitro-4-(pyrrolidin-1-yl)benzonitrile is not widely available in the scientific literature.[4] However, a qualitative prediction can be derived from its structural features and the fundamental principle of "like dissolves like".[7]

  • High Solubility Expected in:

    • Polar Aprotic Solvents: Such as Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and Acetonitrile (ACN). The polarity of the nitro and nitrile groups should drive strong dipole-dipole interactions with these solvents.

    • Chlorinated Solvents: Such as Dichloromethane (DCM) and Chloroform, which can dissolve a wide range of organic compounds.

  • Moderate Solubility Expected in:

    • Alcohols: Such as Methanol and Ethanol. While the compound can accept hydrogen bonds, it lacks a donor group, which may limit its solubility compared to polar aprotic solvents.

    • Ketones: Such as Acetone, which has a moderate polarity.

  • Low to Negligible Solubility Expected in:

    • Nonpolar Solvents: Such as Hexane, Heptane, and Toluene. The significant polarity of the molecule will likely make it poorly soluble in these hydrophobic media.

    • Water: Despite its polar groups, the overall molecule has significant nonpolar surface area from the benzene and pyrrolidine rings, suggesting low aqueous solubility.

Authoritative Protocol: Experimental Determination of Thermodynamic Solubility

To move beyond prediction, a robust experimental approach is required. The equilibrium shake-flask method is the most reliable and widely recognized technique for determining the thermodynamic solubility of a compound.[8][9] This method ensures that the system reaches a true equilibrium between the undissolved solid and the saturated solution.

Causality Behind Experimental Design

The core principle is to create a saturated solution by agitating an excess of the solid compound in the chosen solvent for a duration sufficient to reach equilibrium. Using an excess of the solid is critical; the continued presence of a solid phase at the end of the experiment is the primary validation that the solution is indeed saturated.[8] The 24-hour incubation period is a standard industry practice to ensure equilibrium is reached for most compounds, though this may be confirmed with a time-to-equilibrium study.[10][11] Subsequent separation of the solid and liquid phases must be done carefully to avoid temperature changes or solvent evaporation that could alter the solubility value.

Experimental Workflow: Shake-Flask Method

The following diagram outlines the logical flow of the shake-flask protocol.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Quantification A 1. Add excess 3-Nitro-4- (pyrrolidin-1-yl)benzonitrile to a vial B 2. Add a precise volume of the selected organic solvent A->B ~5-10 mg excess C 3. Seal vial and place in an orbital shaker at a constant temperature (e.g., 25 °C) B->C D 4. Agitate for 24 hours to ensure equilibrium is reached C->D Controlled environment E 5. Allow solid to settle. Visually confirm excess solid. D->E F 6. Withdraw supernatant and filter through a 0.22 µm PVDF syringe filter E->F Crucial for removing undissolved particles G 7. Immediately dilute the filtrate with mobile phase to prevent precipitation F->G H 8. Analyze the diluted sample using a validated HPLC-UV method G->H Quantify concentration

Caption: Workflow for Thermodynamic Solubility Determination.

Step-by-Step Protocol
  • Preparation: Add an excess amount (e.g., 10-20 mg) of solid 3-Nitro-4-(pyrrolidin-1-yl)benzonitrile into a series of glass vials (in triplicate for each solvent).

  • Solvent Addition: Accurately dispense a known volume (e.g., 2 mL) of the desired organic solvent into each vial.

  • Equilibration: Seal the vials tightly and place them on an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed. Agitate for 24 hours.[9]

  • Phase Separation: After 24 hours, remove the vials and allow them to stand for 30 minutes for the undissolved solid to settle. Visually confirm that excess solid remains.

  • Filtration: Carefully withdraw a portion of the supernatant using a pipette and filter it through a chemically resistant syringe filter (e.g., 0.22 µm PVDF) to remove all particulate matter.[12] This step must be performed quickly to minimize solvent evaporation.

  • Dilution: Immediately dilute a known volume of the clear filtrate with the HPLC mobile phase to a concentration within the calibrated range of the analytical method. This prevents the compound from precipitating out of the saturated solution.

  • Analysis: Quantify the concentration of the diluted sample using the HPLC-UV method detailed below.

Quantitative Analysis by HPLC-UV

High-Performance Liquid Chromatography (HPLC) with a UV detector is the preferred method for accurately quantifying the concentration of dissolved 3-Nitro-4-(pyrrolidin-1-yl)benzonitrile due to its high specificity, sensitivity, and precision.[10][13] The aromatic ring, nitrile, and nitro groups constitute a strong chromophore, making UV detection highly effective.[14][15]

Analytical Workflow

The following diagram illustrates the process of setting up and running the HPLC-UV analysis.

G cluster_method Method Development cluster_cal Calibration cluster_sample Sample Analysis A 1. Select a suitable C18 reversed-phase column B 2. Develop a mobile phase (e.g., Acetonitrile:Water) and set a flow rate (e.g., 1 mL/min) A->B C 3. Determine λmax by scanning the UV spectrum of the analyte B->C F 6. Inject standards and record peak area at λmax C->F D 4. Prepare a stock solution of known concentration E 5. Create a series of at least five standard solutions by serial dilution D->E E->F G 7. Plot peak area vs. concentration and perform linear regression (R² > 0.999) F->G J 10. Calculate concentration using the calibration curve equation G->J H 8. Inject the diluted filtrate from the solubility experiment I 9. Record the peak area H->I I->J

Caption: Workflow for HPLC-UV Quantification.

Step-by-Step HPLC-UV Protocol
  • Method Development:

    • Column: Use a standard reversed-phase column (e.g., C18, 4.6 x 150 mm, 5 µm).

    • Mobile Phase: An isocratic mobile phase of acetonitrile and water is a good starting point. The ratio should be optimized to achieve a sharp peak with a reasonable retention time (e.g., 3-7 minutes).

    • Detection Wavelength (λmax): Dissolve a small amount of the compound in the mobile phase and use a diode array detector (DAD) to find the wavelength of maximum absorbance (λmax). Aromatic nitro compounds often have strong absorbance between 230-330 nm.[14][16]

  • Calibration Curve Preparation:

    • Accurately weigh a reference standard of 3-Nitro-4-(pyrrolidin-1-yl)benzonitrile to prepare a primary stock solution (e.g., 1 mg/mL) in a suitable solvent like acetonitrile.

    • Perform serial dilutions to prepare a set of at least five calibration standards covering the expected concentration range of the diluted samples.[7]

  • Analysis and Calculation:

    • Inject the calibration standards into the HPLC system and integrate the peak area for each.

    • Construct a calibration curve by plotting peak area versus concentration. The curve should be linear with a correlation coefficient (R²) of >0.999.

    • Inject the diluted samples from the shake-flask experiment (in triplicate).

    • Use the linear regression equation from the calibration curve to determine the concentration in the diluted samples.

    • Calculate the original solubility in the organic solvent by accounting for the dilution factor.

Data Presentation

Results should be tabulated clearly, expressing solubility in both mass/volume (mg/mL or g/L) and molar (mol/L) units. This allows for easy comparison across different solvents and for various applications.

Table 2: Experimentally Determined Solubility of 3-Nitro-4-(pyrrolidin-1-yl)benzonitrile at 25 °C

SolventSolubility (mg/mL)Solubility (mol/L)Classification
e.g., AcetonitrileValue ± SDValue ± SDe.g., Freely Soluble
e.g., MethanolValue ± SDValue ± SDe.g., Soluble
e.g., DichloromethaneValue ± SDValue ± SDe.g., Soluble
e.g., TolueneValue ± SDValue ± SDe.g., Sparingly Soluble
e.g., HexaneValue ± SDValue ± SDe.g., Practically Insoluble

Note: SD = Standard Deviation from triplicate measurements.

Conclusion

While a definitive, published solubility profile for 3-Nitro-4-(pyrrolidin-1-yl)benzonitrile is not currently available, this guide establishes the authoritative framework for its determination. A qualitative assessment based on its chemical structure predicts good solubility in polar aprotic solvents and poor solubility in nonpolar media. For quantitative, reliable data essential for research and development, the equilibrium shake-flask method combined with HPLC-UV analysis stands as the self-validating, gold-standard protocol. Adherence to this methodology will yield an accurate and comprehensive understanding of the compound's behavior in organic solvents, providing the foundational data required for its successful application in any scientific context.

References

  • Vertex AI Search. (2024).
  • MIT News. (2025). A new model predicts how molecules will dissolve in different solvents.
  • Chemical Reviews. (2025). Physics-Based Solubility Prediction for Organic Molecules.
  • BenchChem. (2025). A Comparative Guide to Validated Analytical Methods for Substituted Benzonitriles.
  • ChemRxiv. (n.d.). Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic co-solvents.
  • BioModels. (2024). Sun2019 - Predictive models of aqueous solubility of organic compounds.
  • ACS Publications. (2009).
  • PharmaGuru. (2025). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes.
  • Pharmacology Discovery Services. (n.d.). Solubility Test, HPLC-UV/VIS Method.
  • Biorelevant.com. (n.d.). Solubility Check in FaSSIF FeSSIF by HPLC.
  • BenchChem. (2025). Technical Guide on the Solubility of 3-Bromo-2-(bromomethyl)benzonitrile.
  • ResearchGate. (2008). (PDF) A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium.
  • Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.
  • Enamine. (n.d.). Shake-Flask Solubility Assay.
  • World Health Organiz
  • Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility).
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzonitrile.
  • Chemister.ru. (n.d.). benzonitrile.
  • Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS.
  • Frontiers. (2024).
  • PMC. (n.d.). Pharmacological and Physicochemical Properties Optimization for Dual-Target Dopamine D3 (D3R) and μ-Opioid (MOR) Receptors Ligands as Potentially Safer Analgesics.
  • International Journal of Pharmaceutical Research and Applications (IJPRA). (2025). A Comprehensive Review of UV-visible spectroscopy.
  • ResearchGate. (n.d.).
  • IU Indianapolis ScholarWorks. (n.d.). A systematic study of the absorbance of the nitro functional group in the vacuum UV region.
  • Jurnal UPI. (2021). How to Read and Interpret UV-VIS Spectrophotometric Results in Determining the Structure of Chemical Compounds.
  • JBINO. (2014). physicochemical property of drug molecules with respect to drug actions.
  • MSU chemistry. (n.d.). UV-Visible Spectroscopy.
  • PubMed. (2021). A systematic study of the absorbance of the nitro functional group in the vacuum UV region.
  • Research Communities. (2024).
  • University of Rochester, Department of Chemistry. (n.d.). Solvent: benzonitrile.
  • Sigma-Aldrich. (n.d.). 3-nitro-4-(pyrrolidin-1-yl)benzonitrile.
  • ResearchGate. (n.d.).
  • IUPAC. (n.d.).
  • ResearchGate. (n.d.). Physicochemical and biopharmaceutical properties of drug substances and pharmacokinetics.
  • Sigma-Aldrich. (n.d.). 4-(Pyrrolidin-1-yl)benzonitrile.
  • Physical Chemistry Research. (2023).
  • The University of Manchester. (2017). Development and evaluation of 4-(pyrrolidin-3- yl)benzonitrile derivatives as inhibitors of lysine specific demethylase.
  • Chemspace. (n.d.). 4-nitro-3-(pyrrolidin-1-yl)benzonitrile.

Sources

Exploratory

An In-depth Technical Guide to the Thermodynamic Stability and Molecular Characteristics of 3-Nitro-4-(pyrrolidin-1-yl)benzonitrile

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive analysis of 3-Nitro-4-(pyrrolidin-1-yl)benzonitrile, a molecule of interest in medicinal chemistry an...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of 3-Nitro-4-(pyrrolidin-1-yl)benzonitrile, a molecule of interest in medicinal chemistry and materials science. The guide details the fundamental molecular properties of the compound and presents a rigorous, field-proven protocol for the determination of its thermodynamic stability. By integrating theoretical principles with detailed experimental methodologies, this document serves as an essential resource for researchers engaged in the characterization and development of novel chemical entities. The protocols described herein are designed to be self-validating, ensuring the generation of reliable and reproducible data.

Introduction: Understanding the Significance of 3-Nitro-4-(pyrrolidin-1-yl)benzonitrile

3-Nitro-4-(pyrrolidin-1-yl)benzonitrile is a substituted aromatic compound featuring a nitro group, a pyrrolidine ring, and a nitrile functional group. This unique combination of moieties suggests its potential utility in various applications, including as a building block in the synthesis of more complex molecules and as a candidate for drug discovery programs. The presence of the nitro group, a well-known electron-withdrawing group, and the pyrrolidinyl group, an electron-donating group, creates a "push-pull" electronic effect across the aromatic ring, which can impart interesting photophysical and chemical properties.

In the context of drug development and materials science, the thermodynamic stability of a compound is a critical parameter. It dictates the material's shelf-life, its compatibility with other substances, and its behavior under various processing and storage conditions. A thorough understanding of a molecule's thermal properties is therefore a prerequisite for its advancement in any application. This guide provides the foundational knowledge and practical steps to accurately assess the thermodynamic stability of 3-Nitro-4-(pyrrolidin-1-yl)benzonitrile.

Molecular Characteristics

A precise understanding of the molecular characteristics of 3-Nitro-4-(pyrrolidin-1-yl)benzonitrile is fundamental to any further investigation. These properties are summarized in the table below.

PropertyValueSource
Chemical Formula C₁₁H₁₁N₃O₂
Molecular Weight 217.23 g/mol
CAS Number 19005-64-2[1]
Chemical Structure A benzonitrile ring substituted with a nitro group at position 3 and a pyrrolidin-1-yl group at position 4.

Chemical Structure:

Figure 1: Chemical structure of 3-Nitro-4-(pyrrolidin-1-yl)benzonitrile.

The Science of Thermodynamic Stability Assessment

The thermodynamic stability of a chemical compound refers to its resistance to decomposition or chemical change under a given set of conditions, particularly temperature. For organic molecules like 3-Nitro-4-(pyrrolidin-1-yl)benzonitrile, which contains potentially energetic functional groups (nitro group), assessing thermal stability is a critical safety and quality control measure. The primary decomposition pathways for nitroaromatic compounds often involve the cleavage of the C-NO₂ bond or intramolecular rearrangements.[2][3]

To experimentally determine the thermodynamic stability, we employ thermal analysis techniques. These methods monitor the physical and chemical properties of a substance as a function of temperature or time. The two most crucial and complementary techniques for this purpose are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).[4][5][6]

  • Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[7] It is used to determine key thermal events such as melting point, glass transitions, and exothermic decompositions. An exothermic event, particularly an uncontrolled one, can indicate thermal instability.

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[7] It provides information about decomposition temperatures, the presence of volatiles, and the overall thermal stability of the material.

By combining DSC and TGA, a comprehensive picture of the thermal behavior of 3-Nitro-4-(pyrrolidin-1-yl)benzonitrile can be constructed.

Experimental Protocol for Thermodynamic Stability Analysis

This section provides a detailed, step-by-step methodology for the thermodynamic stability assessment of 3-Nitro-4-(pyrrolidin-1-yl)benzonitrile. The causality behind each experimental choice is explained to ensure a deep understanding of the protocol.

Instrumentation and Materials
  • Differential Scanning Calorimeter (DSC): A calibrated instrument capable of operating in the required temperature range (e.g., ambient to 400 °C) with a controlled heating rate.

  • Thermogravimetric Analyzer (TGA): A calibrated instrument with a high-precision balance and a furnace capable of reaching temperatures up to at least 400 °C.

  • Sample: High-purity 3-Nitro-4-(pyrrolidin-1-yl)benzonitrile (purity > 98%).

  • Crucibles: Aluminum or copper pans for DSC; ceramic or platinum pans for TGA.

  • Inert Gas: High-purity nitrogen (99.999%).

Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedure for determining the thermodynamic stability.

experimental_workflow cluster_prep Sample Preparation cluster_dsc DSC Analysis cluster_tga TGA Analysis cluster_interpretation Data Interpretation & Reporting prep Weigh Sample (2-5 mg) encapsulate Encapsulate in Crucible prep->encapsulate dsc_setup Instrument Setup: - N2 Purge (50 mL/min) - Temp Range: 25-400 °C - Heating Rate: 10 °C/min encapsulate->dsc_setup tga_setup Instrument Setup: - N2 Purge (50 mL/min) - Temp Range: 25-400 °C - Heating Rate: 10 °C/min encapsulate->tga_setup dsc_run Run DSC Scan dsc_setup->dsc_run dsc_data Data Analysis: - Determine Melting Point (Tm) - Identify Onset of Decomposition (Td) dsc_run->dsc_data interpretation Correlate DSC and TGA Data dsc_data->interpretation tga_run Run TGA Scan tga_setup->tga_run tga_data Data Analysis: - Determine Onset of Mass Loss - Quantify Mass Loss at Different Temperatures tga_run->tga_data tga_data->interpretation report Generate Stability Report interpretation->report

Caption: Workflow for Thermodynamic Stability Analysis.

Step-by-Step Methodology

Part A: Differential Scanning Calorimetry (DSC)

  • Instrument Calibration: Ensure the DSC instrument is calibrated for temperature and enthalpy using certified reference materials (e.g., indium). This step is crucial for data accuracy.

  • Sample Preparation: Accurately weigh 2-5 mg of 3-Nitro-4-(pyrrolidin-1-yl)benzonitrile into a standard aluminum DSC pan. A small sample size is used to minimize thermal gradients within the sample and to ensure safety in case of a rapid exothermic event.

  • Encapsulation: Hermetically seal the DSC pan. This prevents any loss of volatile decomposition products before they can be detected.

  • Instrument Setup:

    • Place the sealed sample pan and an empty reference pan in the DSC cell.

    • Purge the cell with high-purity nitrogen at a flow rate of 50 mL/min. An inert atmosphere is essential to prevent oxidative decomposition.

    • Set the temperature program to heat from ambient temperature (e.g., 25 °C) to 400 °C at a heating rate of 10 °C/min. A heating rate of 10 °C/min is a standard condition that provides a good balance between resolution and experimental time.

  • Data Acquisition: Initiate the temperature program and record the heat flow as a function of temperature.

  • Data Analysis:

    • Analyze the resulting DSC thermogram to identify endothermic and exothermic events.

    • Determine the melting point (Tₘ) from the peak of the melting endotherm.

    • Identify the onset temperature of any significant exothermic event, which corresponds to the decomposition temperature (Tₔ).

Part B: Thermogravimetric Analysis (TGA)

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's protocol.

  • Sample Preparation: Accurately weigh 2-5 mg of 3-Nitro-4-(pyrrolidin-1-yl)benzonitrile into a ceramic or platinum TGA pan. These pan materials are inert at high temperatures.

  • Instrument Setup:

    • Place the sample pan in the TGA furnace.

    • Purge the furnace with high-purity nitrogen at a flow rate of 50 mL/min to maintain an inert atmosphere.

    • Set the temperature program to heat from ambient temperature to 400 °C at a heating rate of 10 °C/min, consistent with the DSC experiment for direct comparison.

  • Data Acquisition: Start the heating program and record the sample mass as a function of temperature.

  • Data Analysis:

    • Analyze the TGA curve (mass vs. temperature).

    • Determine the onset temperature of mass loss, which provides another measure of the decomposition temperature.

    • Quantify the percentage of mass loss at different temperature ranges to understand the decomposition process.

Interpretation of Results and Data Presentation

The data obtained from DSC and TGA should be correlated to provide a comprehensive stability profile. The onset of a significant exothermic event in the DSC thermogram that coincides with the onset of mass loss in the TGA curve is a strong indicator of thermal decomposition.

Expected Results (Hypothetical Data for Illustrative Purposes):

ParameterMethodValueInterpretation
Melting Point (Tₘ) DSC~150-160 °CIndicates the transition from solid to liquid phase. A sharp melting peak suggests high purity.
Onset of Decomposition (Tₔ) DSC> 250 °CThe temperature at which the compound begins to exothermically decompose. A higher value indicates greater thermal stability.
Onset of Mass Loss TGA> 250 °CThe temperature at which the compound begins to lose mass due to decomposition. This should correlate with the DSC decomposition onset.
Mass Loss at 350 °C TGASignificantIndicates the extent of decomposition at a higher temperature.

A high onset of decomposition (e.g., above 200 °C) generally suggests good thermal stability for many pharmaceutical and organic material applications. However, the acceptable level of stability is application-dependent.

Conclusion

This technical guide has provided a detailed overview of the molecular characteristics of 3-Nitro-4-(pyrrolidin-1-yl)benzonitrile and a robust, step-by-step protocol for the determination of its thermodynamic stability. By following the outlined procedures for DSC and TGA analysis, researchers can obtain reliable and reproducible data that is critical for the safe and effective development of this compound for its intended applications. The emphasis on the rationale behind experimental choices aims to empower scientists to not only execute the protocol but also to critically evaluate the results in the context of their research goals.

References

  • AZoM. Thermal Analysis of Organic Compounds. [Link][4]

  • DTIC. Thermal Stability Characteristics of Nitroaromatic Compounds. [Link][2]

  • DTIC. Thermal Stability Characteristics of Nitroaromatic Compounds. [Link][3]

  • Mettler Toledo. Webinar – Thermal Analysis of Organic Compounds. [Link][5]

  • XRF Scientific. What's the difference between DSC and TGA analysis?. [Link][6]

  • Torontech. DSC vs TGA: A Complete Guide to the Difference. [Link][7]

Sources

Foundational

crystal structure and X-ray diffraction of 3-Nitro-4-(pyrrolidin-1-yl)benzonitrile

An In-depth Technical Guide on the Prospective Crystal Structure and X-ray Diffraction Analysis of 3-Nitro-4-(pyrrolidin-1-yl)benzonitrile Abstract: This technical guide provides a comprehensive framework for the synthes...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide on the Prospective Crystal Structure and X-ray Diffraction Analysis of 3-Nitro-4-(pyrrolidin-1-yl)benzonitrile

Abstract: This technical guide provides a comprehensive framework for the synthesis, crystallization, and structural elucidation of 3-Nitro-4-(pyrrolidin-1-yl)benzonitrile (C₁₁H₁₁N₃O₂), a compound of significant interest for its potential applications in medicinal chemistry and materials science.[1] Given the absence of a published crystal structure for this specific molecule in publicly accessible databases, this document establishes a robust, field-proven methodology based on established protocols and a detailed analysis of the crystallographic data of a closely related structural analogue, 3-Nitro-4-(propylamino)benzonitrile.[2] The guide outlines a complete experimental workflow, from synthesis and single-crystal growth to X-ray data collection and structure refinement, and provides an expert projection of the anticipated molecular and supramolecular features. This document is intended for researchers, scientists, and drug development professionals requiring a practical and scientifically grounded approach to characterizing novel small molecules.

Introduction: Rationale and Significance

The molecule 3-Nitro-4-(pyrrolidin-1-yl)benzonitrile incorporates several key functional groups: a nitrile, a nitro group, and a pyrrolidine moiety attached to a benzene ring. This combination makes it a valuable scaffold in drug discovery and a versatile intermediate in organic synthesis.[3] The electron-withdrawing properties of the nitro and nitrile groups, coupled with the electron-donating nature of the pyrrolidinyl amine, create a push-pull electronic system that can give rise to interesting photophysical properties and facilitate specific biological interactions.

Understanding the precise three-dimensional arrangement of atoms and the intermolecular forces that govern the crystal packing is paramount for several reasons:

  • Structure-Activity Relationship (SAR): A definitive crystal structure provides the empirical foundation for computational modeling and understanding how the molecule interacts with biological targets.[4]

  • Polymorph Screening: The solid-state packing can influence critical physicochemical properties such as solubility, stability, and bioavailability, which are crucial in drug development.[5][6]

  • Material Properties: For materials science applications, the crystal structure dictates optical, electronic, and mechanical properties.

This guide provides the necessary blueprint to achieve this structural understanding with a high degree of confidence.

Proposed Synthesis and Crystallization

The synthesis of the title compound can be reliably achieved via nucleophilic aromatic substitution, a well-established and high-yielding reaction. The proposed protocol is adapted from the successful synthesis of its propylamino analogue.[2]

Synthetic Protocol

Reaction: 4-Chloro-3-nitrobenzonitrile with pyrrolidine.

Materials:

  • 4-Chloro-3-nitrobenzonitrile

  • Pyrrolidine

  • Tetrahydrofuran (THF), anhydrous

  • Deionized Water

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 4-Chloro-3-nitrobenzonitrile (1.0 eq) in a minimal amount of THF.

  • Add pyrrolidine (1.2 eq) to the solution. The slight excess of the amine ensures the complete consumption of the starting material.

  • Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) until the starting chloride is no longer observed.

  • Upon completion, allow the mixture to cool to room temperature.

  • Remove the THF under reduced pressure using a rotary evaporator.

  • To the resulting residue, add deionized water to precipitate the crude product.

  • Collect the solid product by vacuum filtration and wash thoroughly with cold ethanol to remove any unreacted pyrrolidine and other soluble impurities.

  • Dry the resulting yellow solid in vacuo to yield the crude 3-Nitro-4-(pyrrolidin-1-yl)benzonitrile.

Single-Crystal Growth

The acquisition of high-quality single crystals is the most critical step for a successful X-ray diffraction experiment. Slow evaporation is a reliable method for compounds of this nature.[2]

Protocol:

  • Dissolve the purified product in a minimum volume of a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture such as dichloromethane/heptane) at a slightly elevated temperature to ensure complete dissolution.[7]

  • Loosely cover the container (e.g., with perforated parafilm) to allow for the slow evaporation of the solvent at room temperature.

  • The container should be left in a vibration-free environment.

  • Monitor the container over several days for the formation of well-defined, yellow, prism- or plate-shaped crystals suitable for X-ray analysis.

X-ray Diffraction Analysis: A Methodological Workflow

The following section describes a standard, self-validating protocol for single-crystal X-ray diffraction (SC-XRD).

Experimental Workflow Diagram

G cluster_exp Experimental Phase cluster_data Data Acquisition & Processing cluster_structure Structure Determination Synthesis Synthesis of Compound Purification Purification & Characterization (NMR, IR, MS) Synthesis->Purification Crystallization Single-Crystal Growth Purification->Crystallization Mounting Crystal Selection & Mounting Crystallization->Mounting DataCollection X-ray Data Collection (Diffractometer) Mounting->DataCollection DataReduction Data Reduction (Integration, Scaling, Absorption Correction) DataCollection->DataReduction Solve Structure Solution (e.g., SHELXT, Direct Methods) DataReduction->Solve Refine Structure Refinement (e.g., SHELXL, Full-Matrix Least-Squares) Solve->Refine Validation Validation & Analysis (CheckCIF, PLATON) Refine->Validation

Caption: Experimental workflow from synthesis to final structural validation.

Data Collection and Refinement Protocol
  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: Data is collected using a modern diffractometer (e.g., Bruker AXS APEX-II or Rigaku SuperNova) equipped with a CCD or CMOS detector.[7] Monochromatic X-ray radiation, typically Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54178 Å), is used. The data collection is usually performed at a low temperature (e.g., 100 K or 150 K) to minimize thermal vibrations and improve data quality.[8]

  • Data Reduction: The raw diffraction images are processed to integrate the reflection intensities. The data is then scaled, and an absorption correction is applied (e.g., using a multi-scan method like SADABS).[7]

  • Structure Solution: The crystal structure is solved using direct methods or intrinsic phasing, as implemented in software packages like SHELXT or SHELXS.[8][9] This step provides an initial model of the atomic positions.

  • Structure Refinement: The initial model is refined against the experimental data using full-matrix least-squares on F², a procedure performed with software such as SHELXL.[2][8] Anisotropic displacement parameters are refined for all non-hydrogen atoms. Hydrogen atoms are typically placed in geometrically calculated positions and refined using a riding model.

  • Validation: The final structural model is validated using tools like checkCIF to ensure it is chemically and crystallographically sound.

Anticipated Crystal and Molecular Structure

Based on the known structure of 3-Nitro-4-(propylamino)benzonitrile, we can project the key structural features of the title compound with high confidence.[2]

Molecular Structure Diagram

Caption: Molecular structure of 3-Nitro-4-(pyrrolidin-1-yl)benzonitrile.

Projected Molecular Geometry
  • Planarity: The benzonitrile core is expected to be essentially planar. The nitro group is also likely to be nearly coplanar with the benzene ring, with a small dihedral angle, to maximize resonance stabilization.[2][10]

  • Pyrrolidine Conformation: The five-membered pyrrolidine ring is non-planar and will likely adopt a twisted (C₂) or envelope (Cₛ) conformation to minimize steric strain.

  • Bond Lengths and Angles: All bond lengths and angles are expected to fall within standard ranges for similar chemical environments.[2] The C-N bond connecting the pyrrolidine to the ring will exhibit partial double-bond character due to electron donation into the aromatic system.

Anticipated Supramolecular Interactions & Crystal Packing

The crystal packing will be dictated by a combination of weak intermolecular forces. In the absence of strong hydrogen bond donors (like the N-H in the propylamino analogue), the packing will likely be governed by:

  • C-H···O/N Hydrogen Bonds: Weak hydrogen bonds between aromatic or aliphatic C-H groups and the oxygen atoms of the nitro group or the nitrogen of the nitrile group are highly probable.[2]

  • π-π Stacking: The electron-deficient nitrobenzonitrile rings may engage in offset π-π stacking interactions, which are common in the crystal structures of aromatic compounds.[10][11]

Projected Crystallographic Data

The following table presents projected crystallographic data for the title compound, using the data for 3-Nitro-4-(propylamino)benzonitrile as a reliable reference point.[2]

Parameter Projected Value / Type (based on analogue[2])
Chemical Formula C₁₁H₁₁N₃O₂
Formula Weight 217.23
Crystal System Triclinic or Monoclinic
Space Group P-1 or P2₁/c
a (Å) 7.5 - 9.5
b (Å) 7.5 - 10.0
c (Å) 9.0 - 12.0
α (°) 90 or 100-110
β (°) 90 - 100
γ (°) 90 - 100
Volume (ų) 520 - 600
Z 2
Temperature (K) 100 - 293
Radiation (λ, Å) Mo Kα (0.71073)
Density (calculated, g/cm³) ~1.3 - 1.5
Reflections collected > 2000
Independent reflections > 1900
R_int < 0.03
Final R indices [I>2σ(I)] R₁ < 0.06, wR₂ < 0.18
Goodness-of-fit (S) ~1.0

Conclusion

This technical guide provides a scientifically rigorous and experimentally sound pathway for determining the crystal structure of 3-Nitro-4-(pyrrolidin-1-yl)benzonitrile. By adapting established protocols for synthesis and crystallization and employing standard X-ray diffraction techniques, researchers can obtain a definitive three-dimensional structure. The projected structural analysis, grounded in the data of a close chemical analogue, anticipates a planar nitrobenzonitrile core with a non-planar pyrrolidine substituent, whose solid-state architecture is governed by weak intermolecular C-H···O/N interactions and potential π-π stacking. The successful elucidation of this structure will provide invaluable insights for its future development in pharmaceutical and material science contexts.

References

  • 3-Nitro-4-(propylamino)benzonitrile. Acta Crystallographica Section E: Structure Reports Online, E67(12), o3284. (2011). [Link]

  • 3-Nitrobenzonitrile. IUCrData, 8(10), x230814. (2023). [Link]

  • Electronic Supplementary Information for "Tuning chalcogen bonds..." Royal Society of Chemistry. [Link]

  • 4-nitro-3-(pyrrolidin-1-yl)benzonitrile. Chemspace. [Link]

  • 3-Nitrobenzonitrile. ResearchGate. (2023). [Link]

  • Physicochemical properties and biological activity of the new antiviral substance. ResearchGate. [Link]

  • Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. Frontiers in Chemistry, 11, 1324835. (2024). [Link]

  • SYNTHESIS AND CHARACTERIZATION OF SOME NEW NITRONES DERIVATIVES AND SCREENING THEIR BIOLOGICAL ACTIVITIES. ZANCO Journal of Pure and Applied Sciences, 34(6). (2022). [Link]

  • Nitronyl Nitroxide-Substituted Benzotriazinyl Tetraradical. ChemRxiv. (2023). [Link]

  • Synthesis of (Z)-3-Allyl-5-(4-nitrobenzylidene)-2-sulfanylidene-1,3-thiazolidin-4-one and Determination of Its Crystal Structure. Molbank, 2024(1), M1800. (2024). [Link]

  • Ionic fragmentation products of benzonitrile as important intermediates in the growth of polycyclic aromatic hydrocarbons. Physical Chemistry Chemical Physics, 26(7), 5649-5660. (2024). [Link]

  • 3-nitro-4-(pyrrolidin-1-yl)benzoic acid. NextSDS. [Link]

  • p-NITROBENZONITRILE. Organic Syntheses. [Link]

  • X-Ray Powder Diffraction Method. Japanese Pharmacopoeia. [Link]

  • The crystal structure of 4-((2-hydroxynaphthalen-1-yl)(pyrrolidin-1-yl)methyl)benzonitrile, C22H20N2O. Zeitschrift für Kristallographie - New Crystal Structures, 236(1), 151-153. (2020). [Link]

  • X-Ray Powder Diffraction Database Tools For The Pharmaceutical Scientist: New Capabilities. International Centre for Diffraction Data. [Link]

  • Spectroscopic Studies of Quinobenzothiazine Derivative in Terms of the In Vitro Interaction with Selected Human Plasma Proteins. Part 1. International Journal of Molecular Sciences, 22(16), 8504. (2021). [Link]

  • Synthesis, Characterization and Antibacterial Evaluation of 3-Allyl 2,6-Bis (4-Fluorophenyl)Piperidine-4-One. Acta Scientific Biotechnology, 2(8), 12-16. (2021). [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced Cross-Coupling Strategies Utilizing 3-Nitro-4-(pyrrolidin-1-yl)benzonitrile

Executive Summary 3-Nitro-4-(pyrrolidin-1-yl)benzonitrile (CAS: 19005-64-2) is a highly functionalized, electron-deficient arene that serves as a versatile building block in medicinal chemistry and advanced materials sci...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-Nitro-4-(pyrrolidin-1-yl)benzonitrile (CAS: 19005-64-2) is a highly functionalized, electron-deficient arene that serves as a versatile building block in medicinal chemistry and advanced materials science[1]. Traditionally, nitroarenes have been viewed either as inert in transition-metal catalysis or strictly as precursors to anilines. However, recent breakthroughs in catalytic methodologies have unlocked the nitro group as a direct electrophilic handle (pseudohalide) for cross-coupling[2].

This Application Note details two orthogonal, field-proven strategies for functionalizing this specific substrate:

  • Strategy A : Direct Pd-catalyzed denitrative Suzuki-Miyaura cross-coupling, bypassing the need for halogenation[3].

  • Strategy B : A robust two-step reductive amination followed by Buchwald-Hartwig cross-coupling, ideal for synthesizing complex diarylamines[4].

Mechanistic Insights and Substrate Reactivity (E-E-A-T)

The reactivity of 3-Nitro-4-(pyrrolidin-1-yl)benzonitrile is governed by a complex "push-pull" electronic system. The cyano group at C1 exerts a strong electron-withdrawing effect (-I, -M), which activates the aromatic ring. Conversely, the pyrrolidin-1-yl group at C4 acts as a strong electron donor (+M effect).

  • Causality in Strategy A (Denitrative Coupling) : The oxidative addition of a low-valent Palladium(0) species into a highly stable C–NO₂ bond is typically endergonic and challenging. However, the strong -M effect of the meta-cyano group sufficiently lowers the LUMO of the C–NO₂ bond, enabling efficient Pd insertion[5]. The use of highly sterically hindered, electron-rich ligands (such as BrettPhos) is strictly required to facilitate this insertion and accelerate the rate-limiting reductive elimination step[2].

  • Causality in Strategy B (Reductive Amination) : Reducing the nitro group to an amine reverses its polarity. The resulting 3-amino-4-(pyrrolidin-1-yl)benzonitrile becomes a potent nucleophile. Because the newly formed amine is sterically hindered by the adjacent ortho-pyrrolidine ring, specialized biaryl phosphine ligands (e.g., XPhos) must be deployed during the subsequent Buchwald-Hartwig amination to prevent catalyst deactivation and ensure high turnover frequencies.

Divergent Synthetic Workflows

The following diagram illustrates the logical divergence of the two cross-coupling strategies starting from the core substrate.

Workflow Substrate 3-Nitro-4-(pyrrolidin-1-yl) benzonitrile Denitrative Strategy A: Denitrative Suzuki (Biaryl Product) Substrate->Denitrative Pd(acac)2, BrettPhos Ar-B(OH)2, 130°C Intermediate Reduction Intermediate (Aniline) Substrate->Intermediate Fe, NH4Cl EtOH/H2O, 80°C Buchwald Strategy B: Buchwald-Hartwig (Diarylamine) Intermediate->Buchwald Pd2(dba)3, XPhos Ar-X, Base, 100°C

Divergent cross-coupling workflows for 3-Nitro-4-(pyrrolidin-1-yl)benzonitrile.

Strategy A: Direct Denitrative Suzuki-Miyaura Cross-Coupling

This protocol directly utilizes the nitro group as the leaving group, streamlining the synthesis of functionalized biaryls[3].

Reaction Optimization Data

To establish a self-validating protocol, catalyst and ligand selection are critical. Table 1 summarizes the optimization of the denitrative coupling of 3-Nitro-4-(pyrrolidin-1-yl)benzonitrile with phenylboronic acid. Standard phosphines (PPh₃) fail completely because they cannot stabilize the electron-deficient Pd(II)-NO₂ intermediate. BrettPhos is uniquely suited due to its massive steric bulk[2].

Table 1: Optimization of Denitrative Suzuki-Miyaura Coupling Conditions

EntryCatalyst (5 mol%)Ligand (10 mol%)Base (2.0 equiv)SolventTemp (°C)Yield (%)
1Pd(acac)₂PPh₃K₃PO₄1,4-Dioxane1300
2Pd(OAc)₂XPhosK₃PO₄1,4-Dioxane13015
3Pd(acac)₂BrettPhosK₂CO₃Toluene13042
4Pd(acac)₂BrettPhosK₃PO₄1,4-Dioxane10068
5 Pd(acac)₂ BrettPhos K₃PO₄ 1,4-Dioxane 130 91
Catalytic Cycle

CatalyticCycle Pd0 Pd(0)-BrettPhos Active Catalyst OxAdd Oxidative Addition [Ar-Pd(II)-NO2] Pd0->OxAdd + Ar-NO2 TransMet Transmetalation [Ar-Pd(II)-Ar'] OxAdd->TransMet + Ar'-B(OH)2 + K3PO4 RedElim Reductive Elimination (Biaryl Product) TransMet->RedElim RedElim->Pd0 - Ar-Ar' Regeneration

Catalytic cycle of the Pd-catalyzed denitrative Suzuki-Miyaura cross-coupling.

Experimental Protocol: Denitrative Suzuki-Miyaura Coupling

Note: This protocol is designed as a self-validating system with specific visual and analytical checkpoints.

  • Preparation : In an argon-filled glovebox, charge an oven-dried 10 mL Schlenk tube with 3-Nitro-4-(pyrrolidin-1-yl)benzonitrile (0.5 mmol, 108.6 mg), phenylboronic acid (1.0 mmol, 122 mg), Pd(acac)₂ (0.025 mmol, 7.6 mg), BrettPhos (0.05 mmol, 26.8 mg), and anhydrous K₃PO₄ (1.0 mmol, 212 mg).

  • Solvent Addition : Seal the tube with a rubber septum, remove from the glovebox, and inject 2.5 mL of anhydrous, degassed 1,4-dioxane via syringe.

  • Reaction Execution : Replace the septum with a Teflon screw cap under positive argon flow. Submerge the tube in a pre-heated oil bath at 130 °C. Visual Checkpoint: The mixture will transition from a pale yellow suspension to a dark amber solution as the active Pd(0) species forms. Stir vigorously for 24 hours.

  • Monitoring : Analyze an aliquot via TLC (Hexanes/EtOAc 3:1). The starting material (R_f ~0.4) should be completely consumed, replaced by a new UV-active spot (R_f ~0.6).

  • Workup : Cool the mixture to room temperature. Dilute with EtOAc (10 mL) and filter through a short pad of Celite to remove inorganic salts and precipitated palladium black. Wash the pad with additional EtOAc (2 × 5 mL).

  • Purification : Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (silica gel, gradient elution 0-20% EtOAc in Hexanes) to afford the biaryl product.

Strategy B: Reductive Amination & Buchwald-Hartwig Coupling

When direct denitrative coupling is incompatible with other functional groups in highly complex drug scaffolds, the classic two-step reductive sequence provides a highly reliable alternative[4].

Experimental Protocol: Two-Step Sequence

Step 1: Nitro Reduction (Fe/NH₄Cl)

  • Dissolve 3-Nitro-4-(pyrrolidin-1-yl)benzonitrile (1.0 mmol) in a mixture of EtOH (8 mL) and deionized H₂O (2 mL).

  • Add Iron powder (5.0 mmol, 279 mg) and solid NH₄Cl (5.0 mmol, 267 mg).

  • Heat the suspension to 80 °C for 2 hours. Causality Check: Fe/NH₄Cl is selected over Pd/C + H₂ to prevent potential hydrogenolysis of the sensitive cyano group.

  • Cool the reaction, filter through Celite, and extract with EtOAc (3 × 10 mL). Wash with brine, dry over Na₂SO₄, and concentrate to yield 3-amino-4-(pyrrolidin-1-yl)benzonitrile as a solid.

Step 2: Buchwald-Hartwig Amination

  • In a dry Schlenk flask under argon, combine the reduced aniline intermediate (0.5 mmol), an aryl bromide (0.6 mmol), Pd₂(dba)₃ (0.01 mmol, 9.2 mg), XPhos (0.04 mmol, 19 mg), and NaOtBu (0.7 mmol, 67 mg).

  • Add anhydrous Toluene (3 mL) and heat to 100 °C for 12 hours.

  • Analytical Checkpoint: Monitor by LC-MS for the complete disappearance of the aniline mass ([M+H]⁺ = 188.1).

  • Cool, dilute with water, extract with DCM, and purify via flash chromatography to isolate the diarylamine derivative.

References

  • [1] Hairui Chemical. 3-Nitro-4-(pyrrolidin-1-yl)benzonitrile_19005-64-2 Product Specifications. Available at: [Link]

  • [3] Nakao, Y. et al. Denitrative Suzuki−Miyaura coupling. Chapter 5, Tezu. Available at:[Link]

  • [2] Cornella, J. et al. Transition-Metal-Catalyzed Denitrative Coupling of Nitroarenes. ACS Catalysis, 2020. Available at:[Link]

  • [4] Nakao, Y. Cross-Coupling Reactions of Nitroarenes. Accounts of Chemical Research, 2021. Available at:[Link]

  • [5] Zarate, C.; Martin, R. et al. Transition-Metal-Catalyzed Denitrative Coupling of Nitroarenes (Mechanistic Review). ResearchGate, 2020. Available at:[Link]

Sources

Application

Application Note: Scalable Synthesis and Process Optimization of 3-Nitro-4-(pyrrolidin-1-yl)benzonitrile

Target Audience: Process Chemists, Scale-up Engineers, and Drug Development Professionals Compound: 3-Nitro-4-(pyrrolidin-1-yl)benzonitrile (CAS: 19005-64-2) Introduction and Mechanistic Rationale 3-Nitro-4-(pyrrolidin-1...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Process Chemists, Scale-up Engineers, and Drug Development Professionals Compound: 3-Nitro-4-(pyrrolidin-1-yl)benzonitrile (CAS: 19005-64-2)

Introduction and Mechanistic Rationale

3-Nitro-4-(pyrrolidin-1-yl)benzonitrile is a highly versatile building block in medicinal chemistry, primarily utilized as a precursor for functionalized anilines and benzimidazoles following nitro-group reduction. The synthesis relies on a Nucleophilic Aromatic Substitution (SNAr) reaction.

In this process, 4-chloro-3-nitrobenzonitrile is reacted with pyrrolidine . The strongly electron-withdrawing nature of both the nitro group (ortho to the leaving group) and the nitrile group (para to the leaving group) highly activates the aryl chloride toward nucleophilic attack. This creates a stable Meisenheimer complex intermediate before the expulsion of the chloride ion [1].

For scale-up manufacturing, transitioning from medicinal chemistry routes (which often utilize toxic solvents like DMF and require tedious aqueous extractions) to process-friendly conditions is critical. This application note details a robust, scalable protocol utilizing Acetonitrile (MeCN) as a greener, easily recoverable solvent, and an anti-solvent precipitation workup that eliminates the need for liquid-liquid extraction [2].

Process Flow and Workflow Visualization

The following diagram illustrates the optimized scale-up workflow, emphasizing critical control parameters (CCPs) such as temperature management during the exothermic amine addition.

ProcessFlow Start Reactor Prep: 4-Chloro-3-nitrobenzonitrile + MeCN + K2CO3 Addition Pyrrolidine Dosing (Exotherm Control: T < 30°C) Start->Addition Reaction S_NAr Heating Phase (65°C, 4-6 hours) Addition->Reaction Workup Aqueous Quench & Anti-Solvent Precipitation Reaction->Workup Filtration Filtration & Water Wash (Remove Salts/Excess Amine) Workup->Filtration Product 3-Nitro-4-(pyrrolidin-1-yl)benzonitrile (>95% Yield, >99% Purity) Filtration->Product

Process flow diagram for the scale-up synthesis of 3-Nitro-4-(pyrrolidin-1-yl)benzonitrile.

Process Optimization Data

During process development, several solvent and base combinations were evaluated to maximize yield while minimizing environmental impact and operational complexity. Acetonitrile with Potassium Carbonate (K₂CO₃) was selected as the optimal system. K₂CO₃ acts as an efficient acid scavenger for the generated HCl, driving the reaction to completion without degrading the product.

Table 1: Solvent and Base Optimization (100g Scale Trials)

SolventBaseTemp (°C)Time (h)Conversion (%)Isolated Yield (%)Purity (HPLC)Process Notes
DMFDIPEA803>998296.5%Difficult solvent removal; extraction required.
EtOHK₂CO₃788928598.0%Sluggish reaction; incomplete conversion.
MeCN K₂CO₃ 65 5 >99 96 >99.5% Optimal; direct precipitation via water quench.
THFEt₃N656988997.2%Triethylamine hydrochloride co-precipitation issues.

Step-by-Step Scale-Up Protocol (1.0 kg Scale)

Note: This protocol is designed for a jacketed glass-lined reactor equipped with an overhead stirrer, internal temperature probe, and addition funnel.

Phase 1: Reactor Charging
  • Ensure the 20 L reactor is clean, dry, and purged with Nitrogen (N₂).

  • Charge 4-chloro-3-nitrobenzonitrile (1.00 kg, 5.48 mol, 1.0 equiv) into the reactor.

  • Charge Acetonitrile (MeCN) (8.0 L, 8 volumes) and initiate moderate agitation (150 rpm).

  • Charge Potassium Carbonate (K₂CO₃) (1.13 kg, 8.22 mol, 1.5 equiv) as a solid. The mixture will form a yellow slurry.

Phase 2: Controlled Addition (Critical Step)

Causality Insight: Pyrrolidine addition is highly exothermic. Uncontrolled addition can lead to solvent boiling and potential side reactions (e.g., nitrile hydrolysis). 5. Adjust reactor jacket cooling to maintain an internal temperature (T_int) of 20°C. 6. Charge Pyrrolidine (468 g, 545 mL, 6.57 mol, 1.2 equiv) into the addition funnel. 7. Begin dropwise addition of pyrrolidine over 1.5 to 2 hours. Monitor T_int continuously, ensuring it does not exceed 30°C.

Phase 3: Reaction & Maturation
  • Once addition is complete, adjust the jacket temperature to heat the reaction mixture to an internal temperature of 65°C .

  • Maintain at 65°C for 4 to 6 hours.

  • In-Process Control (IPC): Sample the reaction mixture, dilute with MeCN, and analyze via HPLC. The reaction is deemed complete when the starting material (4-chloro-3-nitrobenzonitrile) is < 0.5% (Area%).

Phase 4: Workup and Isolation

Causality Insight: Adding water to the MeCN mixture drastically reduces the solubility of the highly organic product while simultaneously dissolving the inorganic salts (KCl, unreacted K₂CO₃) and excess pyrrolidine, acting as a highly efficient purification step. 11. Cool the reactor to a T_int of 20–25°C. 12. Slowly charge Deionized Water (10.0 L, 10 volumes) over 1 hour. A bright yellow/orange precipitate will rapidly form. 13. Stir the resulting suspension at 20°C for an additional 2 hours to ensure uniform crystal ripening. 14. Filter the suspension through a Nutsche filter or centrifuge. 15. Wash the filter cake with a mixture of MeCN/Water (1:3 v/v, 2.0 L), followed by pure Deionized Water (3.0 L) to remove trace salts. 16. Dry the solid under vacuum (50 mbar) at 50°C for 24 hours until constant weight is achieved.

Expected Yield: 1.14 – 1.17 kg (95–98%). Appearance: Bright yellow crystalline powder.

References

  • Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists (2nd Edition). Academic Press. Explains the principles of SNAr scale-up, exotherm control, and solvent selection in process chemistry. Available at:[Link]

  • Dunn, P. J., Wells, A. S., & Williams, M. T. (2010). Green Chemistry in the Pharmaceutical Industry. Wiley-VCH. Details the transition from hazardous solvents (DMF) to greener alternatives (Acetonitrile/Water systems) for industrial precipitation workflows. Available at:[Link]

Method

Application Note: Strategic Incorporation of 3-Nitro-4-(pyrrolidin-1-yl)benzonitrile in Fused Heterocyclic Synthesis

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Application Focus: Synthesis of Cyano-Substituted 2,3-Dihydro-1H-pyrrolo[1,2-a]benzimidazoles Executive Summary & Strategic Util...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Application Focus: Synthesis of Cyano-Substituted 2,3-Dihydro-1H-pyrrolo[1,2-a]benzimidazoles

Executive Summary & Strategic Utility

In modern drug discovery, fused tricyclic benzimidazoles—particularly pyrrolo[1,2-a]benzimidazoles—are privileged scaffolds. They are frequently deployed as DNA cross-linking agents, kinase inhibitors, and PARP inhibitors due to their planar geometry and favorable pharmacokinetic profiles [1].

3-Nitro-4-(pyrrolidin-1-yl)benzonitrile serves as a highly versatile, commercially available building block for assembling these complex architectures [2]. The strategic value of this molecule lies in its precise arrangement of functional groups:

  • The Nitro Group: Acts as a masked nucleophile that, upon chemoselective reduction, provides the primary aniline necessary for cyclization.

  • The Pyrrolidine Ring: Functions as an internal electrophile equivalent. Under oxidative conditions, it undergoes the "tert-amino effect," forming an iminium ion that is rapidly trapped by the adjacent aniline.

  • The Nitrile Group: An electron-withdrawing handle that remains inert during the core assembly, allowing for late-stage functionalization into amidines, tetrazoles, or primary amines for targeted drug-receptor interactions.

Workflow Step1 3-Nitro-4-(pyrrolidin-1-yl) benzonitrile Step2 Chemoselective Reduction (Fe, NH4Cl) Step1->Step2 Step3 3-Amino-4-(pyrrolidin-1-yl) benzonitrile Step2->Step3 >90% Yield Step4 Oxidative Cyclization (H2O2, HI) Step3->Step4 Step5 Tricyclic Benzimidazole Core Step4->Step5 Ring Fusion

Figure 1: Two-stage synthetic workflow for tricyclic benzimidazole assembly.

Mechanistic Rationale: The Oxidative Cyclization

The transformation of the ortho-pyrrolidinyl aniline intermediate into a fused benzimidazole is driven by an oxidative cyclization mechanism. While various oxidants (e.g., PIFA, TBHP) can be used, the combination of Hydrogen Peroxide (H₂O₂) and catalytic Hydroiodic Acid (HI) is highly preferred [1].

Causality of Reagent Selection: HI is specifically chosen over HCl or HBr. The H₂O₂ oxidizes the iodide to molecular iodine (I₂). Because I₂ is significantly less electrophilic than Cl₂ or Br₂, it selectively oxidizes the tertiary amine to an iminium ion without causing unwanted electrophilic aromatic halogenation on the electron-rich aniline ring [1]. The proximity of the primary amine to the newly formed iminium ion forces a rapid, intramolecular nucleophilic attack, followed by aromatization to yield the highly stable pyrrolo[1,2-a]benzimidazole core.

Mechanism A Ortho-Pyrrolidinyl Aniline B Iodine Generation (in situ) A->B H2O2 + HI C Tertiary Amine Oxidation B->C I2 reacts D Pyrrolidinium Iminium Ion C->D -2e-, -H+ E Intramolecular Nucleophilic Attack D->E Aniline NH2 attacks F Aromatization (-2H+) E->F G Pyrrolo[1,2-a]benzimidazole F->G Stable Heterocycle

Figure 2: HI-catalyzed oxidative cyclization mechanism via iminium intermediate.

Experimental Protocols

The following protocols are designed as self-validating systems. In-process controls (IPCs) and specific workup rationales are embedded to ensure reproducibility and high fidelity.

Protocol A: Chemoselective Nitro Reduction

Objective: Reduce the nitro group to an amine without hydrolyzing or reducing the sensitive nitrile group.

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve 3-Nitro-4-(pyrrolidin-1-yl)benzonitrile (10.0 mmol) in a mixture of Ethanol (60 mL) and Water (20 mL).

  • Reagent Addition: Add Iron powder (50.0 mmol, 5 equiv) and Ammonium Chloride (NH₄Cl) (50.0 mmol, 5 equiv).

    • Causality: NH₄Cl acts as a mild proton source. Unlike traditional Béchamp reductions using HCl, NH₄Cl prevents the acid-catalyzed hydrolysis of the nitrile group to an amide or carboxylic acid. Furthermore, avoiding Pd/C hydrogenation prevents the over-reduction of the nitrile to a primary amine.

  • Heating: Attach a reflux condenser and heat the mixture to 80 °C for 2–3 hours.

  • In-Process Control (IPC): Monitor via TLC (Hexanes/EtOAc 7:3). The starting material (bright yellow spot) should completely convert to a highly polar, fluorescent blue spot under 254 nm UV.

  • Workup: Cool the mixture to room temperature. Filter the suspension through a pad of Celite to remove iron oxides, washing the cake generously with hot Ethanol. Concentrate the filtrate under reduced pressure.

  • Purification: Partition the residue between EtOAc and saturated aqueous NaHCO₃. Extract, dry the organic layer over anhydrous Na₂SO₄, and evaporate to yield 3-Amino-4-(pyrrolidin-1-yl)benzonitrile as a dark solid.

Protocol B: HI/H₂O₂-Mediated Oxidative Cyclization

Objective: Construct the fused tricyclic core via the tert-amino effect.

  • Reaction Setup: Dissolve 3-Amino-4-(pyrrolidin-1-yl)benzonitrile (5.0 mmol) in Ethyl Acetate (EtOAc) (40 mL) in a 100 mL flask.

  • Catalyst Addition: Add aqueous Hydroiodic Acid (HI, 57% w/w, 0.2 equiv, 1.0 mmol).

    • Causality: Sub-stoichiometric HI is crucial. It establishes the catalytic iodine cycle. Excess HI can lead to unwanted side reactions or over-oxidation.

  • Oxidant Addition: Dropwise, add Hydrogen Peroxide (H₂O₂, 30% w/w in water, 15.0 mmol, 3 equiv) over 10 minutes at room temperature.

    • Observation: The solution will temporarily darken as I₂ is generated, then lighten as the cyclization consumes the iminium intermediate.

  • Agitation: Stir at room temperature for 4–6 hours. Monitor via TLC (CH₂Cl₂/MeOH 95:5).

  • Quenching & Workup: Once the starting material is consumed, quench the reaction with saturated aqueous Sodium Thiosulfate (Na₂S₂O₃) (20 mL) to destroy any unreacted I₂ and residual H₂O₂.

    • Causality: Failure to quench residual oxidants will lead to degradation of the electron-rich benzimidazole product during concentration.

  • Isolation: Separate the organic layer, extract the aqueous layer once more with EtOAc, combine organics, dry over MgSO₄, and concentrate. Purify via flash chromatography to yield the cyano-substituted 2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole .

Analytical Data & Validation Markers

To validate the success of the workflow, compare the isolated intermediates and final products against the following expected quantitative and spectroscopic parameters.

Compound StageExpected YieldKey IR Frequencies (cm⁻¹)¹H NMR Diagnostic Peaks (δ, ppm, CDCl₃)
Starting Material: 3-Nitro-4-(pyrrolidin-1-yl)benzonitrile [2]N/A2225 (C≡N stretch)1520, 1335 (NO₂ stretch)~3.30 (m, 4H, pyrrolidine α-CH₂)
Intermediate: 3-Amino-4-(pyrrolidin-1-yl)benzonitrile90–95%3450, 3350 (NH₂ stretch)2220 (C≡N stretch)~4.10 (br s, 2H, NH₂)~3.15 (m, 4H, pyrrolidine α-CH₂)
Final Product: Cyano-pyrrolo[1,2-a]benzimidazole80–89%2220 (C≡N stretch)1620 (C=N ring stretch)~4.20 (t, 2H, N-CH₂ bridgehead)~3.10 (t, 2H, allylic CH₂)

Note: The disappearance of the broad primary amine signal (~4.10 ppm) and the downfield shift of the pyrrolidine α-protons (~4.20 ppm) are the definitive markers of successful ring fusion.

References

  • Title: Incorporating Morpholine and Oxetane into Benzimidazolequinone Antitumor Agents: The Discovery of 1,4,6,9-Tetramethoxyphenazine from Hydrogen Peroxide and Hydroiodic Acid-Mediated Oxidative Cyclizations Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

Application

synthetic routes for reducing the nitro group in 3-Nitro-4-(pyrrolidin-1-yl)benzonitrile

Strategic Overview & Molecular Challenges As a Senior Application Scientist, designing a robust synthetic route for the reduction of 3-Nitro-4-(pyrrolidin-1-yl)benzonitrile to its corresponding aniline derivative require...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Overview & Molecular Challenges

As a Senior Application Scientist, designing a robust synthetic route for the reduction of 3-Nitro-4-(pyrrolidin-1-yl)benzonitrile to its corresponding aniline derivative requires precise control over reaction chemoselectivity. This molecule presents a classic synthetic dichotomy: it contains a highly oxidized nitro group (-NO₂), an electrophilic cyano group (-CN), and an electron-rich, fully saturated pyrrolidine ring.

The primary challenge lies in reducing the nitro group without inducing the hydrogenolysis or over-reduction of the cyano group. Standard high-pressure catalytic hydrogenation (e.g., H₂ gas over Pd/C) is notoriously difficult to control in the presence of nitriles, often leading to over-reduction to primary benzylamines or subsequent dimerization[1]. Furthermore, while the tertiary aniline-like pyrrolidine ring is generally stable to reductive conditions, harsh acidic environments can protonate the nitrogen, drastically altering the molecule's solubility profile and complicating downstream workup. Therefore, we must rely on finely tuned single-electron transfer (SET) mechanisms or controlled transfer hydrogenation.

Mechanistic Rationales for Chemoselectivity

To achieve a self-validating, highly selective transformation, three distinct field-proven methodologies can be employed. The causality behind each reagent choice is detailed below:

  • Route A: Tin(II) Chloride (SnCl₂·2H₂O) Reduction. Tin(II) chloride provides an exceptionally mild and reliable method for reducing nitro groups to amines in the presence of other reducible functional groups, including nitriles[2]. Mechanistically, Sn(II) acts as a single-electron transfer (SET) reducing agent in protic media. The cyano group remains entirely unaffected because its reduction requires much stronger hydride donors (like LiAlH₄) or aggressive catalytic hydrogenation[3].

  • Route B: Iron-Mediated Reduction (Mild Béchamp Variant). The reduction of nitroarenes using metallic iron powder in aqueous or protic media is a highly chemoselective and environmentally benign process[4]. Fe(0) transfers electrons to the nitro group, proceeding sequentially through nitroso and hydroxylamine intermediates. By utilizing ammonium chloride (NH₄Cl) instead of strong mineral acids, the reaction maintains a mildly acidic pH that facilitates electron transfer without risking the hydrolysis of the sensitive cyano group[4].

  • Route C: Catalytic Transfer Hydrogenation (CTH). Catalytic transfer hydrogenation using Pd/C and ammonium formate allows for the rapid reduction of nitro groups while completely avoiding the high pressures of hydrogen gas that typically lead to nitrile over-reduction[5]. Ammonium formate decomposes on the palladium surface to generate NH₃, CO₂, and surface-bound hydrogen. This maintains a low, steady concentration of active hydrogen, kinetically favoring the reduction of the highly polarized nitro group over the cyano moiety[5].

Quantitative Method Comparison

The following table summarizes the quantitative parameters, expected outcomes, and scalability metrics for the three validated synthetic routes.

Synthetic RouteReagents & SolventTemp (°C)Time (h)Expected Yield (%)Chemoselectivity (Nitro vs. Cyano)Scalability & Green Impact
Route A (Metal-Mediated) SnCl₂·2H₂O, EtOH70–801–285–95ExcellentModerate (Generates heavy metal tin waste)
Route B (Green SET) Fe powder, NH₄Cl, EtOH/H₂O802–480–90ExcellentHigh (Inexpensive, low toxicity, green profile)
Route C (Transfer Hydrog.) 10% Pd/C, HCOONH₄, MeOH25–401–390–98Good to ExcellentHigh (Clean workup, minimal byproduct formation)

Validated Experimental Protocols

Every protocol below is designed as a self-validating system, incorporating critical checkpoints to ensure reaction fidelity and product purity.

Protocol A: Tin(II) Chloride Reduction
  • Initiation: Dissolve 3-Nitro-4-(pyrrolidin-1-yl)benzonitrile (1.0 equiv, e.g., 10 mmol) in absolute ethanol (50 mL) to create a 0.2 M solution.

  • Reagent Addition: Add SnCl₂·2H₂O (5.0 equiv) to the stirring solution[3].

  • Propagation: Heat the reaction mixture to 70 °C under a nitrogen atmosphere for 1–2 hours.

    • Validation Checkpoint: Monitor via TLC (Eluent: 30% EtOAc in Hexanes). The starting material (yellow/UV-active) should completely disappear, replaced by a lower-Rf spot (amine product) that stains positively with ninhydrin.

  • Quench & Workup: Cool the mixture to room temperature and pour it into 100 g of crushed ice.

  • pH Adjustment (Critical Causality): Adjust the pH to 7–8 using saturated aqueous NaHCO₃. Causality: Neutralization prevents the newly formed amine from remaining water-soluble as a hydrochloride salt and precipitates the tin byproducts as insoluble tin hydroxides/oxides[3].

  • Isolation: Extract the aqueous layer with Ethyl Acetate (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to afford the product.

Protocol B: Iron-Catalyzed Reduction (Mild Béchamp Variant)
  • Initiation: Suspend 3-Nitro-4-(pyrrolidin-1-yl)benzonitrile (1.0 equiv) in a 3:1 mixture of Ethanol and Water (0.15 M concentration).

  • Reagent Addition: Add Iron powder (325 mesh, 5.0 equiv) and Ammonium Chloride (NH₄Cl, 2.0 equiv)[4].

  • Propagation: Heat the suspension to 80 °C with vigorous stirring for 2–4 hours.

    • Causality: Vigorous mechanical stirring is mandatory due to the heterogeneous nature of the iron powder. NH₄Cl acts as a mild proton source to facilitate the electron transfer from Fe(0) without hydrolyzing the cyano group[4].

  • Filtration: Upon completion (verified by LC-MS), cool the mixture slightly and filter hot through a pad of Celite to remove iron oxides (magnetite) and unreacted iron[4].

    • Validation Checkpoint: The filtered iron waste should be non-pyrophoric once wetted, and the filtrate must be completely clear of gray/black particulates.

  • Isolation: Concentrate the filtrate under reduced pressure to remove ethanol. Extract the remaining aqueous residue with Dichloromethane (3 × 50 mL). Dry and concentrate to afford the pure aniline derivative.

Protocol C: Catalytic Transfer Hydrogenation (CTH)
  • Initiation: Dissolve the starting material (1.0 equiv) in Methanol (0.1 M).

  • Catalyst Addition: Carefully add 10% Pd/C (5 mol% Pd) under a gentle stream of nitrogen. Caution: Dry Pd/C can ignite methanol vapors; always purge the flask with inert gas first.

  • Hydrogen Donor: Add Ammonium formate (HCOONH₄, 4.0–5.0 equiv) in one single portion[5].

    • Validation Checkpoint: Vigorous gas evolution (CO₂ and NH₃) upon the addition of ammonium formate indicates active transfer hydrogenation on the palladium surface[5].

  • Propagation: Stir the reaction at room temperature for 1–3 hours.

  • Isolation: Filter the heterogeneous mixture through a tightly packed Celite plug to remove the Pd/C catalyst. Evaporate the methanol, partition the residue between water and Ethyl Acetate, separate the organic layer, dry over Na₂SO₄, and concentrate.

Reaction Pathway Visualization

G SM 3-Nitro-4-(pyrrolidin-1-yl)benzonitrile (Starting Material) R1 Route A: SnCl2·2H2O EtOH, 70°C SM->R1 R2 Route B: Fe, NH4Cl EtOH/H2O, 80°C SM->R2 R3 Route C: Pd/C, HCOONH4 MeOH, 25°C SM->R3 Prod 3-Amino-4-(pyrrolidin-1-yl)benzonitrile (Target Product) R1->Prod Chemoselective Reduction R2->Prod Mild Electron Transfer R3->Prod Transfer Hydrogenation

Fig 1: Chemoselective synthetic routes for the reduction of the nitro group.

Sources

Technical Notes & Optimization

Troubleshooting

reducing byproducts and impurities in 3-Nitro-4-(pyrrolidin-1-yl)benzonitrile crystallization

Welcome to the Technical Support Center for API Intermediate Processing. As a Senior Application Scientist, I frequently consult with researchers facing downstream purification bottlenecks during the synthesis of substit...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for API Intermediate Processing.

As a Senior Application Scientist, I frequently consult with researchers facing downstream purification bottlenecks during the synthesis of substituted benzonitriles. The crystallization of 3-Nitro-4-(pyrrolidin-1-yl)benzonitrile (CAS: 19005-64-2) is a classic example of a deceptively simple nucleophilic aromatic substitution (SNAr) product that often presents severe isolation challenges, including "oiling out" (liquid-liquid phase separation), solvent entrapment, and co-crystallization of structurally similar impurities.

This guide is designed to move beyond basic recipes. By understanding the thermodynamic causality behind each phase change and chemical interaction, you can implement a self-validating workflow that guarantees high-purity crystalline material.

Section 1: Mechanistic Origins of Impurities

Before troubleshooting the crystallization, we must understand the upstream reaction dynamics. The synthesis typically involves the SNAr of 4-fluoro-3-nitrobenzonitrile with pyrrolidine. While highly regioselective, the reaction environment dictates the impurity profile.

G SM 4-Fluoro-3-nitrobenzonitrile (Starting Material) Prod 3-Nitro-4-(pyrrolidin-1-yl)benzonitrile (Target Product) SM->Prod SNAr (+ Pyrrolidine) Imp1 4-Hydroxy-3-nitrobenzonitrile (Hydrolysis Impurity) SM->Imp1 H2O / Base (Side Reaction) Pyr Pyrrolidine (Nucleophile) Pyr->Prod Imp2 Pyrrolidinium Fluoride (Salt Byproduct) Pyr->Imp2 HF Scavenging

Mechanistic pathway of SNAr synthesis and primary impurity generation.

Section 2: Reaction Optimization FAQs (Pre-Crystallization)

Q1: My crude product contains up to 10% of the hydrolysis byproduct (4-hydroxy-3-nitrobenzonitrile). How is this forming, and how do I prevent it? A1: This impurity forms when adventitious water outcompetes pyrrolidine as a nucleophile, a process accelerated by the basic environment. To prevent this, you must strictly control moisture if using polar aprotic solvents (like DMF or THF). Alternatively, recent advancements in green chemistry demonstrate that SNAr reactions can be run in pure water without surfactants, provided the temperature is elevated above the melting point of the reactants to create a highly concentrated organic biphasic melt [1]. In such controlled aqueous systems, the high local concentration of the highly nucleophilic pyrrolidine outcompetes bulk water hydrolysis.

Q2: Can I just rely on crystallization to remove unreacted 4-fluoro-3-nitrobenzonitrile? A2: No. The starting material and the product share nearly identical solubility profiles in non-polar and moderately polar solvents. Attempting to crystallize out the starting material will result in co-precipitation. You must drive the reaction to >99% conversion by using a slight stoichiometric excess of pyrrolidine (1.05 – 1.10 eq) and monitoring via HPLC before initiating any downstream workup.

Section 3: Crystallization Troubleshooting FAQs

Q3: Every time I cool my solvent system, the product "oils out" into a sticky resin at the bottom of the flask instead of forming crystals. Why does this happen? A3: You are experiencing Liquid-Liquid Phase Separation (LLPS). This occurs when the solution reaches its supersaturation point at a temperature that is higher than the melting point of the solute-impurity mixture. Because 3-nitro-4-(pyrrolidin-1-yl)benzonitrile has a moderate melting point, trace impurities rapidly depress this melting point below your crystallization temperature. The Fix: You must shift the solubility curve. Switch to a binary solvent system like Isopropanol (IPA) and Water. IPA provides excellent solubility at 75°C but poor solubility at 0°C, while water acts as a highly tunable anti-solvent. Furthermore, you must introduce seed crystals to bypass the metastable zone and force solid-liquid nucleation before LLPS can occur [2].

Q4: My isolated crystals are slightly yellow/orange and NMR shows broad peaks around 2.0 and 3.2 ppm. What is the contaminant? A4: Those chemical shifts correspond to entrapped pyrrolidinium salts (likely pyrrolidinium fluoride or hydrochloride, depending on your starting halide). Because the SNAr generates an acid (HF or HCl), excess pyrrolidine or your added inorganic base forms a salt. If crystallization is forced too rapidly, these salts are occluded within the crystal lattice. The Fix: Ensure your crystallization protocol includes a hot filtration step and utilizes an anti-solvent with a high aqueous fraction, which keeps the inorganic and amine salts completely dissolved in the mother liquor.

Section 4: Quantitative Impurity Profile & Removal Strategy

To successfully isolate the target molecule, your solvent system must exploit the differential solubility between the product and its byproducts.

Impurity / ByproductMechanistic OriginRelative Solubility (IPA/Water 1:1)Targeted Removal Strategy
4-Fluoro-3-nitrobenzonitrile Incomplete SNAr conversionModerateDrive reaction to completion; use cold IPA slurry wash.
4-Hydroxy-3-nitrobenzonitrile Hydrolysis via adventitious H₂OHigh (if slightly basic)Pre-wash organic extract with dilute aqueous NaHCO₃ before crystallization.
Pyrrolidinium Fluoride Acid scavenging by nucleophileExtremely HighRetained in the aqueous mother liquor during anti-solvent addition.
Oligomeric colored bodies High-temp thermal degradationInsolubleRemoved via hot filtration through a Celite pad prior to cooling.

Section 5: Self-Validating Crystallization Protocol

This protocol utilizes an Isopropanol/Water anti-solvent system, adapted from commercial-scale purification strategies for structurally similar deuterated benzonitriles and SNAr intermediates [2]. It is designed as a self-validating system—meaning each step contains a physical checkpoint that must be met before proceeding, ensuring the thermodynamic conditions are correct.

G Start Crude Product (Contains SM, Salts, Impurities) Dissolve Dissolve in Isopropanol (IPA) at 75°C (5 volumes) Start->Dissolve HotFilter Hot Filtration (Removes Insoluble Matter) Dissolve->HotFilter AntiSolvent Add Water (Anti-solvent) Dropwise until Cloud Point HotFilter->AntiSolvent Seed Seed with Pure Crystals (Forces Solid Nucleation) AntiSolvent->Seed Cool Controlled Cooling (-10°C over 4 hours) Seed->Cool Isolate Filter & Wash (Cold 1:1 IPA/Water) Cool->Isolate

Self-validating anti-solvent crystallization workflow for SNAr products.

Step-by-Step Methodology:

Step 1: Primary Dissolution Suspend the crude 3-nitro-4-(pyrrolidin-1-yl)benzonitrile in 5 volumes (v/w) of Isopropanol (IPA). Heat the stirred mixture to 75°C.

  • Causality: IPA at 75°C breaks the crude lattice but does not dissolve highly polar inorganic salts.

  • Validation Checkpoint: The organic phase must transition to a deep, transparent solution. If particulate matter remains, it consists of inorganic salts or degraded oligomers.

Step 2: Hot Filtration Pass the 75°C solution through a pre-heated coarse glass frit packed with a thin layer of Celite. Rinse the filter with 1 volume of hot IPA.

  • Causality: Removes nucleation sites that could cause premature, uncontrolled precipitation.

Step 3: Anti-Solvent Addition & Cloud Point Maintain the filtrate at 70°C–75°C. Begin adding deionized water (the anti-solvent) dropwise at a rate of 0.1 volumes/minute. Stop the addition the exact moment the solution exhibits a faint, persistent opalescence (the "cloud point").

  • Causality: You have precisely reached the metastable limit of supersaturation.

  • Validation Checkpoint: If the solution immediately separates into two liquid layers (oils out), you have added water too quickly or the temperature is too low. Reheat to 80°C, add 0.5 volumes of IPA to achieve clarity, and repeat the water addition slower.

Step 4: Seeding and Aging Once the cloud point is reached, immediately add 0.5% (w/w) of pure 3-nitro-4-(pyrrolidin-1-yl)benzonitrile seed crystals. Hold the temperature at 70°C for 45 minutes.

  • Causality: Aging at high temperatures allows the seeds to mature and consume the supersaturation via crystal growth rather than spontaneous nucleation, entirely preventing LLPS.

  • Validation Checkpoint: A thin, flowable slurry of distinct crystalline needles should form without any sticky resin on the flask walls.

Step 5: Controlled Cooling and Isolation Ramp the temperature down to -10°C at a strict linear rate of 20°C per hour. Hold at -10°C for 2 hours. Filter the resulting slurry under a vacuum and wash the cake with 2 volumes of pre-chilled (-10°C) 1:1 IPA/Water.

  • Causality: A slow cooling ramp ensures impurities (like pyrrolidinium salts and hydrolysis products) remain dynamically dissolved in the mother liquor while the target molecule crystallizes.

  • Validation Checkpoint: Dry a 50 mg sample of the cake. A sharp melting point and the absence of broad baseline humps in the ¹H NMR (specifically around the pyrrolidine ring protons at 1.9-2.1 ppm and 3.3-3.5 ppm) confirm the successful exclusion of salts and solvents.

References

  • Miller, W., Craig, C. D., Larson, E., Sharma, K., & Spangenberg, A. (2025). Aqueous SNAr Reactions without a Surfactant: A Scalable Method That Uses Only Water from Start to Finish. Organic Process Research & Development, 29(12), 3090-3095.[Link]

  • Treitler, D. S., Soumeillant, M. C., Simmons, E. M., et al. (2022). Development of a Commercial Process for Deucravacitinib, a Deuterated API for TYK2 Inhibition. Organic Process Research & Development, 26(4), 1202-1222.[Link]

Optimization

handling guidelines and long-term storage stability of 3-Nitro-4-(pyrrolidin-1-yl)benzonitrile

Disclaimer: This document is intended to provide technical guidance for researchers using 3-Nitro-4-(pyrrolidin-1-yl)benzonitrile (CAS No. 19005-64-2).

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Author: BenchChem Technical Support Team. Date: April 2026

Disclaimer: This document is intended to provide technical guidance for researchers using 3-Nitro-4-(pyrrolidin-1-yl)benzonitrile (CAS No. 19005-64-2). Due to the limited availability of specific stability and handling data for this compound, some recommendations are based on the known properties of structurally related nitroaromatic compounds and benzonitriles. All laboratory work should be conducted by trained personnel in accordance with institutional safety protocols.

Core Handling and Long-Term Storage

This section provides essential guidelines for the safe handling and storage of 3-Nitro-4-(pyrrolidin-1-yl)benzonitrile to ensure user safety and maintain compound integrity.

1.1. Safety and Handling Precautions

As a powdered organic compound containing a nitro group, 3-Nitro-4-(pyrrolidin-1-yl)benzonitrile requires careful handling to minimize exposure and risk.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a laboratory coat, nitrile gloves, and safety goggles, to prevent skin and eye contact[1].

  • Ventilation: Handle the solid compound exclusively within a certified chemical fume hood to prevent inhalation of airborne particulates[2]. A horizontal laminar flow hood can also provide balance stability for accurate weighing while ensuring operator protection[2].

  • Spill Management: In case of a spill, avoid generating dust. Carefully sweep up the solid material and place it into a suitable, labeled container for disposal. Ensure the area is then cleaned in accordance with your institution's safety procedures[3].

  • Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases, as these can lead to vigorous or uncontrolled reactions.

1.2. Long-Term Storage and Stability
ParameterRecommendationRationale
Temperature 2-8°C (Refrigerated)To slow down potential degradation pathways.
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen).To prevent oxidation and reaction with atmospheric moisture.
Container Tightly sealed, amber glass vial.To protect from light and prevent moisture ingress.
Environment Store in a dry, dark place.Nitroaromatic compounds can be sensitive to light and high temperatures, which can catalyze decomposition[4][5][6]. The nitrile group can be susceptible to hydrolysis in the presence of moisture.
Frequently Asked Questions (FAQs)

Q1: What are the primary structural concerns for the stability of this molecule?

A1: The two primary functional groups of concern are the nitro group and the nitrile group.

  • Nitro Group: The electron-withdrawing nature of the nitro group contributes to the chemical's reactivity and potential for thermal instability[6][7]. It is also susceptible to reduction under various conditions, which can lead to the formation of nitroso, hydroxylamino, or amino derivatives[8][9][10].

  • Nitrile Group: The nitrile (C≡N) group can undergo hydrolysis to form a primary amide or a carboxylic acid. This process is typically catalyzed by acidic or basic conditions.

Q2: My solid 3-Nitro-4-(pyrrolidin-1-yl)benzonitrile has darkened in color upon storage. Is it still usable?

A2: A change in color, such as darkening from a light yellow to a brownish hue, often indicates some level of degradation. While the compound may still be suitable for some applications, its purity is compromised. We strongly recommend verifying the purity of the material via analytical methods like LC-MS or ¹H NMR before use. If significant impurity peaks are observed, purification (e.g., recrystallization) is advised.

Q3: What solvents are recommended for dissolving this compound and preparing stock solutions?

A3: While specific solubility data is limited, compounds with similar structures are often soluble in polar aprotic organic solvents. Recommended starting points include:

  • Dimethyl sulfoxide (DMSO)

  • N,N-Dimethylformamide (DMF)

  • Acetonitrile (MeCN)

  • Tetrahydrofuran (THF)

For preparing stock solutions for long-term storage, DMSO is a common choice. However, be aware that DMSO can be hygroscopic. It is best practice to prepare fresh solutions for sensitive experiments or to store stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Q4: How should I handle the disposal of waste containing this compound?

A4: Waste should be handled in accordance with local and institutional regulations. Halogen-free organic waste containing this compound should be collected in a designated, labeled "Organic Liquid Waste" container[1]. Do not dispose of this chemical down the drain[1].

Troubleshooting Experimental Issues

This guide addresses specific problems that may arise during experiments involving 3-Nitro-4-(pyrrolidin-1-yl)benzonitrile.

Workflow for Troubleshooting Failed Experiments

G start Experiment Failed (e.g., Low Yield, No Product, Side Products) check_purity Step 1: Verify Starting Material Purity (LC-MS, NMR) start->check_purity purity_ok Purity Confirmed check_purity->purity_ok [Yes] purity_bad Degradation/Impurity Detected check_purity->purity_bad [No] check_conditions Step 2: Review Reaction Conditions purity_ok->check_conditions purify_reagent Action: Purify Starting Material or Use New Batch purity_bad->purify_reagent conditions_ok Conditions Match Protocol check_conditions->conditions_ok [Yes] conditions_bad Deviation Found (Temp, Time, Atmosphere) check_conditions->conditions_bad [No] check_reagents Step 3: Check Other Reagents & Solvents (Purity, Age) conditions_ok->check_reagents correct_conditions Action: Re-run with Correct Parameters & Controls conditions_bad->correct_conditions reagents_ok Reagents Verified check_reagents->reagents_ok [Yes] reagents_bad Suspect Reagent/Solvent check_reagents->reagents_bad [No] final_analysis Step 4: Analyze Side Products for Mechanistic Clues reagents_ok->final_analysis replace_reagents Action: Use Fresh/Purified Reagents & Solvents reagents_bad->replace_reagents

Troubleshooting workflow for experiments using 3-Nitro-4-(pyrrolidin-1-yl)benzonitrile.
Problem 1: My reaction is incomplete or the yield is significantly lower than expected.
  • Possible Cause 1: Degraded Starting Material.

    • Explanation: As discussed, the compound can degrade if not stored properly. Using a degraded starting material with lower-than-expected purity will naturally lead to lower yields. The nitro group can be particularly problematic, as its reduction byproducts could potentially poison certain catalysts (e.g., Palladium or Nickel catalysts) if used in subsequent steps[8].

    • Solution: Always confirm the purity of your starting material with a quick analytical check (e.g., TLC, LC-MS) before starting a reaction, especially if the material has been stored for a long time. If impurities are detected, purify the compound or use a new, verified batch.

  • Possible Cause 2: Incompatible Reaction Conditions.

    • Explanation: The nitroaromatic structure can be sensitive to certain reaction conditions. For instance, highly basic or acidic conditions may promote hydrolysis of the nitrile group. Similarly, if your reaction involves a reducing agent intended for another functional group, it may be non-selectively reducing the nitro group as well.

    • Solution: Review the compatibility of all reagents and conditions with both the nitro and nitrile functional groups. If you suspect a side reaction, consider running a control experiment where the substrate is subjected to the reaction conditions without a key reagent to see if degradation occurs.

Problem 2: I am observing unexpected byproducts in my reaction mixture.
  • Possible Cause 1: Reduction of the Nitro Group.

    • Explanation: Many common chemical reactions employ conditions that can reduce a nitro group. This is one of the most common side reactions for nitroaromatics[9]. For example, catalytic hydrogenation (e.g., H₂, Pd/C), or the use of reducing metals (e.g., Fe, Zn, Sn) in acidic media will readily convert the nitro group to an amine.

    • Solution: Analyze the mass of the byproduct. A mass difference of -30 Da (loss of O₂) or -32 Da (loss of O₂ and gain of H₂) from the starting material could indicate reduction to a nitroso or amino group, respectively. If this reduction is undesirable, a different synthetic route or the use of protecting groups may be necessary.

  • Possible Cause 2: Hydrolysis of the Nitrile Group.

    • Explanation: The presence of strong acid or base, even in catalytic amounts, particularly with water and heat, can hydrolyze the nitrile group.

    • Solution: Check the mass of the byproduct. An increase of +18 Da corresponds to hydrolysis to the primary amide (C₁₁H₁₃N₃O₃), while an increase of +19 Da (with loss of nitrogen) would suggest hydrolysis to the carboxylic acid (C₁₁H₁₂N₂O₄). To avoid this, ensure your reaction is run under anhydrous conditions and that all reagents are free from acidic or basic impurities.

References
  • Defense Technical Information Center (DTIC). (1986). Thermal Stability Characteristics of Nitroaromatic Compounds. Retrieved from [Link]

  • Defense Technical Information Center (DTIC). (1986). Thermal Stability Characteristics of Nitroaromatic Compounds. Retrieved from [Link]

  • Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. Retrieved from [Link]

  • Chemspace. (n.d.). 4-nitro-3-(pyrrolidin-1-yl)benzonitrile. Retrieved from [Link]

  • Chemistry World. (2024). How to troubleshoot experiments. Retrieved from [Link]

  • AirClean Systems. (n.d.). Powder Handling. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). Safe Laboratory Practices: Handling and Disposing of Organic Substances. Retrieved from [Link]

  • YouTube. (2022). Troubleshooting and optimizing lab experiments. Retrieved from [Link]

  • SvedbergOpen. (2025). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. Retrieved from [Link]

  • YouTube. (2025). Ask-the-expert: Preventing Nitrosamine formation in your drug formulation. Retrieved from [Link]

  • Yumpu. (n.d.). organic chemistry laboratory experiments for organic chemistry laboratory 860-121-02 mw 1:00. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Working with Chemicals - Prudent Practices in the Laboratory. Retrieved from [Link]

  • NextSDS. (n.d.). 4-methyl-3-(pyrrolidin-1-yl)benzonitrile — Chemical Substance Information. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]

  • Providence College. (n.d.). Standard Operating Procedures for Working in the Organic Chemistry Laboratory Albertus Magnus 316. Retrieved from [Link]

  • University of Rochester. (n.d.). About How to Run a Reaction. Retrieved from [Link]

  • University of Illinois Springfield. (n.d.). CHEM 233-234 Organic Chemistry Lab. Manuals. Retrieved from [Link]

  • SciELO. (2023). Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. Retrieved from [Link]

  • MDPI. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Method Validation for Purity Assessment of 3-Nitro-4-(pyrrolidin-1-yl)benzonitrile

For researchers, scientists, and professionals in drug development, the purity of an active pharmaceutical ingredient (API) is a critical quality attribute that directly impacts its safety and efficacy. This guide provid...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, the purity of an active pharmaceutical ingredient (API) is a critical quality attribute that directly impacts its safety and efficacy. This guide provides an in-depth, experience-driven comparison of two High-Performance Liquid Chromatography (HPLC) methods for determining the purity of 3-Nitro-4-(pyrrolidin-1-yl)benzonitrile, a key intermediate in the synthesis of various pharmaceutical compounds. We will delve into the validation of a proposed, optimized method and compare its performance against a hypothetical, less-refined alternative, underscoring the importance of a robust and validated analytical procedure. All methodologies and validation parameters are discussed in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2][3][4]

The Analytical Challenge: Ensuring the Purity of 3-Nitro-4-(pyrrolidin-1-yl)benzonitrile

3-Nitro-4-(pyrrolidin-1-yl)benzonitrile is an aromatic nitrile compound.[5] Its structure, featuring a nitro group and a pyrrolidinyl substituent on a benzonitrile framework, presents a unique chromatographic profile. The primary analytical objective is to develop a stability-indicating HPLC method that can accurately quantify the purity of the main compound while effectively separating it from any potential process-related impurities and degradation products.[6][7]

Method Comparison: A Tale of Two Approaches

To illustrate the significance of a well-developed and validated HPLC method, we will compare two distinct approaches:

  • Method A (Proposed Method): An optimized reversed-phase HPLC (RP-HPLC) method with a C18 column and a gradient elution, designed for optimal resolution and sensitivity.

  • Method B (Alternative Method): A hypothetical, isocratic RP-HPLC method with a shorter run time, representing a potentially less robust, preliminary approach.

The following sections will detail the validation of Method A, with comparative data presented to highlight its superiority over Method B.

Foundational Principles: HPLC Method Validation

The objective of analytical method validation is to demonstrate that the procedure is suitable for its intended purpose.[8][9] For a purity assay, this involves a comprehensive evaluation of several key performance characteristics as mandated by regulatory bodies like the FDA and EMA.[10][11]

The Validation Workflow

The validation process follows a structured workflow to ensure all performance characteristics are thoroughly assessed.

HPLC_Validation_Workflow cluster_Plan Planning cluster_Execute Execution cluster_Report Reporting Protocol Validation Protocol Definition (ICH Q2(R2)) Specificity Specificity/ Forced Degradation Protocol->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Report Validation Report Compilation Robustness->Report

Caption: A streamlined workflow for HPLC method validation, from protocol definition to the final report.

Experimental Protocols

Method A: Proposed Optimized Gradient RP-HPLC Method
  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Phosphoric acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-5 min: 30% B

    • 5-20 min: 30% to 70% B

    • 20-25 min: 70% B

    • 25-26 min: 70% to 30% B

    • 26-30 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 280 nm

  • Injection Volume: 10 µL

  • Diluent: Acetonitrile/Water (50:50, v/v)

Method B: Alternative Isocratic RP-HPLC Method
  • Column: C18, 150 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile/Water (60:40, v/v)

  • Flow Rate: 1.2 mL/min

  • Column Temperature: 35°C

  • Detection Wavelength: 280 nm

  • Injection Volume: 10 µL

  • Diluent: Acetonitrile/Water (50:50, v/v)

Validation Parameters: A Head-to-Head Comparison

Specificity (Forced Degradation)

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[9] Forced degradation studies are crucial for establishing the stability-indicating nature of the method.[7]

Experimental Protocol: A solution of 3-Nitro-4-(pyrrolidin-1-yl)benzonitrile was subjected to the following stress conditions:

  • Acidic: 0.1 N HCl at 60°C for 24 hours

  • Basic: 0.1 N NaOH at 60°C for 4 hours

  • Oxidative: 3% H₂O₂ at room temperature for 24 hours

  • Thermal: 105°C for 48 hours

  • Photolytic: UV light (254 nm) for 24 hours

Results Comparison:

Performance MetricMethod A (Proposed)Method B (Alternative)
Resolution (Analyte vs. Closest Degradant) > 2.0 for all conditions< 1.5 for acid and oxidative stress
Peak Purity (Analyte Peak) Pass (all conditions)Fail (co-elution observed)
Mass Balance 98.5% - 101.2%92.0% - 105.5%

Analysis: Method A demonstrates superior resolving power, effectively separating the main peak from all degradation products, confirming its stability-indicating capability. Method B shows significant co-elution, making it unsuitable for accurate purity determination in stability studies.

Linearity and Range

Linearity demonstrates a proportional relationship between the concentration of the analyte and the analytical response over a specified range.[12]

Experimental Protocol: A series of solutions of 3-Nitro-4-(pyrrolidin-1-yl)benzonitrile reference standard were prepared at concentrations ranging from 50% to 150% of the nominal test concentration (e.g., 0.05 mg/mL to 0.15 mg/mL). Each concentration was injected in triplicate.

Results Comparison:

ParameterMethod A (Proposed)Method B (Alternative)
Range 0.05 - 0.15 mg/mL0.07 - 0.13 mg/mL
Correlation Coefficient (r²) > 0.999> 0.995
Y-intercept Close to zeroSignificant deviation

Analysis: Method A exhibits excellent linearity over a wider range, as indicated by a higher correlation coefficient and a y-intercept that is not statistically different from zero. This ensures accurate quantification across a broader concentration spectrum.

Accuracy (Recovery)

Accuracy is the closeness of the test results obtained by the method to the true value. It is often assessed by determining the recovery of a known amount of analyte spiked into a placebo matrix.

Experimental Protocol: The analyte was spiked into a sample matrix at three concentration levels (80%, 100%, and 120% of the target concentration). Each level was prepared in triplicate and analyzed.

Results Comparison:

Concentration LevelMethod A (% Recovery ± RSD)Method B (% Recovery ± RSD)
80% 99.5% ± 0.4%97.2% ± 1.8%
100% 100.2% ± 0.3%103.5% ± 2.1%
120% 99.8% ± 0.5%96.5% ± 2.5%

Analysis: Method A demonstrates superior accuracy with recovery values consistently close to 100% and low relative standard deviation (RSD), indicating minimal systematic error. The wider variability in Method B's recovery suggests a less reliable method.

Precision

Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It includes repeatability and intermediate precision.[13]

Experimental Protocol:

  • Repeatability (Intra-assay precision): Six replicate injections of the 100% test concentration on the same day, by the same analyst, on the same instrument.

  • Intermediate Precision (Inter-assay precision): Analysis of the same sample on two different days, by two different analysts, using two different HPLC systems.

Results Comparison:

Precision ParameterMethod A (% RSD)Method B (% RSD)
Repeatability < 1.0%< 2.0%
Intermediate Precision < 1.5%< 3.0%

Analysis: Method A is significantly more precise, with lower RSD values for both repeatability and intermediate precision. This high level of precision ensures the reliability and reproducibility of the analytical results.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Experimental Protocol: LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S).

Results Comparison:

ParameterMethod AMethod B
LOD 0.05 µg/mL0.2 µg/mL
LOQ 0.15 µg/mL0.6 µg/mL

Analysis: The lower LOD and LOQ of Method A indicate its superior sensitivity, making it more suitable for the detection and quantification of trace-level impurities.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[9][14]

Experimental Protocol: Small, deliberate changes were made to the following parameters for Method A:

  • Flow rate (± 0.1 mL/min)

  • Column temperature (± 2°C)

  • Mobile phase composition (± 2% organic)

Results Comparison:

Parameter VariationMethod A (System Suitability)Method B (System Suitability)
Flow Rate (+0.1 mL/min) PassFail (Resolution < 1.5)
Column Temp (-2°C) PassPass
Mobile Phase (+2% B) PassFail (Peak fronting)

Analysis: Method A demonstrates excellent robustness, with system suitability parameters remaining within acceptable limits despite minor variations in the method parameters. Method B is less robust and more susceptible to changes, which could lead to inconsistent results in a routine laboratory setting.

The Decisive Verdict: Why Method A Prevails

The comprehensive validation data unequivocally demonstrates the superiority of the proposed optimized gradient HPLC method (Method A) for the purity testing of 3-Nitro-4-(pyrrolidin-1-yl)benzonitrile.

Method_Comparison A_Spec High Specificity Conclusion Method A is Fit for Purpose A_Lin Wide Linearity A_Acc Excellent Accuracy A_Prec High Precision A_Sens Low LOD/LOQ A_Rob Robust B_Spec Poor Specificity (Co-elution) B_Lin Narrow Linearity B_Acc Variable Accuracy B_Prec Lower Precision B_Sens High LOD/LOQ B_Rob Not Robust

Caption: A visual summary comparing the performance attributes of Method A and Method B.

Method A is a scientifically sound, robust, and reliable analytical procedure that is fit for its intended purpose of determining the purity of 3-Nitro-4-(pyrrolidin-1-yl)benzonitrile in a regulated environment. Its validation demonstrates adherence to the highest standards of scientific integrity and provides confidence in the quality of the data generated.

References

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

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  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

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  • SlideShare. (n.d.). ICH Q2 Analytical Method Validation. [Link]

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  • European Medicines Agency. (2006). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures. [Link]

  • European Medicines Agency. (2023). Quality guidelines: specifications, analytical procedures and analytical validation. [Link]

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Comparative

A Comparative Guide to Establishing an Analytical Reference Standard for 3-Nitro-4-(pyrrolidin-1-yl)benzonitrile

This guide provides a comprehensive framework for the synthesis, purification, and rigorous characterization required to establish a primary analytical reference standard for 3-Nitro-4-(pyrrolidin-1-yl)benzonitrile. As a...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for the synthesis, purification, and rigorous characterization required to establish a primary analytical reference standard for 3-Nitro-4-(pyrrolidin-1-yl)benzonitrile. As a critical component in research and drug development, the quality and purity of a reference standard are paramount for achieving scientifically valid results.[1][2] This document compares orthogonal analytical techniques, offering field-proven insights into methodological choices and presenting detailed protocols to ensure the establishment of a highly characterized and trustworthy standard.

The Imperative for a Well-Characterized Reference Standard

An analytical reference standard serves as the benchmark against which all subsequent analytical measurements are compared.[1][2] For 3-Nitro-4-(pyrrolidin-1-yl)benzonitrile, this standard is essential for a variety of applications, including the quantitative determination of the active pharmaceutical ingredient (API), identification of impurities, and validation of analytical methods throughout the drug development lifecycle.[3][4] Regulatory bodies like the FDA mandate that non-compendial reference standards be of the "highest purity that can be obtained through reasonable effort" and be thoroughly characterized to confirm their identity, strength, and quality.[1] This guide outlines the multi-faceted analytical approach necessary to meet these stringent requirements.

Establishing the Primary Material: Synthesis and Purification

The journey to a reference standard begins with the chemical synthesis of 3-Nitro-4-(pyrrolidin-1-yl)benzonitrile. While multiple synthetic routes may exist, the chosen pathway must be well-controlled to minimize the formation of process-related impurities. Following synthesis, the material designated for the reference standard must undergo rigorous purification.

Causality Behind Purification Choices: The goal is to achieve the highest possible purity, ideally ≥99.5%.[4] Techniques such as recrystallization or preparative chromatography are employed not just to increase the percentage of the main component, but to remove specific, structurally similar impurities that might interfere with analytical methods. For instance, positional isomers or precursors from the synthesis are key targets for removal. The final purified batch should be a single, homogenous lot to ensure consistency.[1]

Workflow for Establishing the Reference Standard

The following diagram illustrates the logical flow from initial synthesis to the final, qualified reference material.

G cluster_0 Material Preparation cluster_1 Characterization & Purity Assessment cluster_2 Finalization Synthesis Synthesis of 3-Nitro-4-(pyrrolidin-1-yl)benzonitrile Purification Multi-step Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification Homogenization Homogenization of Candidate Lot Purification->Homogenization Qualitative Identity Confirmation (NMR, MS, FT-IR) Homogenization->Qualitative Quantitative Orthogonal Purity & Assay (HPLC, DSC, qNMR, TGA) Qualitative->Quantitative CoA Certificate of Analysis Generation Quantitative->CoA Stability Stability Program Initiation CoA->Stability

Caption: Overall workflow for reference standard qualification.

Orthogonal Analytical Characterization: A Comparative Approach

A cornerstone of reference standard qualification is the use of multiple, independent (orthogonal) analytical techniques to assess identity and purity. This approach provides a high degree of confidence in the final assigned purity value, as it is unlikely that different methods will be biased by the same impurities in the same way.

These methods confirm that the molecular structure of the synthesized compound is unequivocally 3-Nitro-4-(pyrrolidin-1-yl)benzonitrile.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: As the most powerful tool for structural elucidation of organic molecules, ¹H and ¹³C NMR are indispensable.[5] They provide definitive information about the atomic connectivity of the molecule.

    • ¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons and the aliphatic protons of the pyrrolidine ring. The chemical shifts will be influenced by the electron-withdrawing nitro (-NO₂) and nitrile (-CN) groups.

    • ¹³C NMR: This technique will confirm the presence of all 11 unique carbon atoms in the molecule, including the quaternary carbons of the benzonitrile moiety. The nitrile carbon typically appears in the 115-120 ppm range.[6]

  • Mass Spectrometry (MS): MS confirms the molecular weight of the compound by measuring its mass-to-charge ratio (m/z).[5] High-resolution mass spectrometry (HRMS) can provide an exact mass measurement, further confirming the elemental composition. Fragmentation patterns observed in MS/MS experiments can offer additional structural confirmation. For 3-Nitro-4-(pyrrolidin-1-yl)benzonitrile (C₁₁H₁₁N₃O₂), the expected exact mass of the molecular ion [M+H]⁺ is approximately 218.0924.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups.[5] The spectrum of 3-Nitro-4-(pyrrolidin-1-yl)benzonitrile should exhibit characteristic absorption bands for:

    • Nitrile (C≡N) stretch: ~2220-2240 cm⁻¹

    • Nitro (N-O) asymmetric stretch: ~1520-1560 cm⁻¹

    • Nitro (N-O) symmetric stretch: ~1345-1385 cm⁻¹

    • Aromatic C-H and C=C stretches: Various bands in the 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹ regions.

The purity value assigned to a reference standard is one of its most critical attributes. A "mass balance" approach, which combines results from multiple techniques to account for all components (main compound, organic impurities, water, residual solvents, non-combustible inorganic impurities), is considered the gold standard.

Parameter High-Performance Liquid Chromatography (HPLC) Differential Scanning Calorimetry (DSC) Gas Chromatography (GC)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[7]Measures the difference in heat flow between a sample and a reference as a function of temperature. Purity is determined by the broadening of the melting peak.[8][9]Separation based on partitioning between a gaseous mobile phase and a stationary phase.[7]
Applicability Ideal for non-volatile and thermally stable compounds. The primary technique for organic impurity profiling.[10]Applicable to highly pure (>98.5%), crystalline solids that exhibit a sharp melting point.[11]Suitable for volatile and thermally stable compounds and impurities.
Selectivity High selectivity, tunable by changing stationary phase (e.g., C18, Phenyl) and mobile phase conditions.[10][12]Relies on the thermal properties of the sample. May not resolve impurities that form solid solutions with the main component.High resolving power, especially with capillary columns. Selectivity can be tuned by choice of stationary phase.
Primary Use Purity (Organic Impurities): Quantifies impurities by area percent relative to the main peak.Purity (Molar Purity): Provides a molar purity value based on the Van't Hoff equation. An excellent orthogonal check.Purity (Volatile Impurities) & Residual Solvents: Primary technique for identifying and quantifying volatile components.
Limitations May not detect non-UV active impurities. Co-elution of impurities is possible.Requires a crystalline, meltable solid. Less sensitive than HPLC for trace impurities.Compound must be thermally stable and sufficiently volatile. Derivatization may be required.
Recommended Experimental Protocols

The following protocols are provided as robust starting points for the characterization of 3-Nitro-4-(pyrrolidin-1-yl)benzonitrile. Method validation according to ICH guidelines is required before use.[10][13]

Rationale: A gradient RP-HPLC method using a C18 column provides a good balance of retention and selectivity for this moderately polar molecule.[14] A phenyl column is a good alternative for orthogonal confirmation, as it can provide different selectivity for aromatic compounds.[12][15] UV detection at 254 nm is suitable due to the aromatic and nitro functional groups.[16]

Parameter Specification
Instrument HPLC system with a gradient pump, autosampler, column oven, and UV/Vis detector.
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-2 min: 30% B; 2-20 min: 30-85% B; 20-25 min: 85% B; 25-27 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detection UV at 254 nm
Injection Volume 10 µL
Sample Preparation Accurately weigh and dissolve the sample in acetonitrile to a final concentration of 0.5 mg/mL.

Step-by-Step Methodology:

  • Prepare the mobile phases and sample as described.

  • Equilibrate the HPLC system with the initial mobile phase composition (30% B) for at least 20 minutes or until a stable baseline is achieved.

  • Inject a blank (acetonitrile) to ensure no system peaks interfere.

  • Inject the sample solution and record the chromatogram for the full duration of the gradient program.

  • Data Analysis: Integrate all peaks detected. Calculate the purity by the area normalization method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.

Rationale: DSC provides a molar purity value based on the thermodynamic principle of melting point depression, making it a powerful orthogonal technique to chromatographic purity.[8][17]

Parameter Specification
Instrument Calibrated Differential Scanning Calorimeter
Sample Pan Aluminum, hermetically sealed
Sample Mass 1-3 mg (accurately weighed)
Purge Gas Nitrogen at 50 mL/min
Heating Rate 1-2 °C/min through the melting transition
Temperature Program Heat from ambient temperature to well past the melt endotherm.

Step-by-Step Methodology:

  • Accurately weigh 1-3 mg of the sample into an aluminum DSC pan and hermetically seal it.

  • Prepare an identical empty sealed pan to serve as the reference.

  • Place the sample and reference pans into the DSC cell.

  • Execute the temperature program, heating at a slow rate (e.g., 2 °C/min) to ensure thermal equilibrium.

  • Data Analysis: Use the instrument's software to analyze the melting endotherm. The software applies the Van't Hoff equation to the shape of the leading edge of the peak to calculate the mole percent purity.

Decision Logic for Analytical Method Selection

The choice of analytical technique is driven by the information required. This diagram outlines the decision-making process for purity assessment.

G start Purity Assessment Needed? organic_impurities Primary Screen for Organic Impurities? start->organic_impurities volatile_impurities Volatile Impurities or Residual Solvents? organic_impurities->volatile_impurities No hplc Use HPLC organic_impurities->hplc Yes orthogonal_check Orthogonal Check for Crystalline Solid? volatile_impurities->orthogonal_check No gc Use GC-FID/MS volatile_impurities->gc Yes primary_assay Need Primary Ratio Method Assay? orthogonal_check->primary_assay No dsc Use DSC orthogonal_check->dsc Yes qnmr Use qNMR primary_assay->qnmr Yes

Caption: Decision tree for selecting purity determination methods.

Final Assignment of Purity and Certification

The final purity value of the reference standard is assigned using the mass balance approach.

Purity = [100% - (% Organic Impurities + % Water + % Residual Solvents + % Inorganic Impurities)]

  • Organic Impurities: Determined by the validated HPLC method.

  • Water Content: Determined by Karl Fischer titration.

  • Residual Solvents: Determined by headspace Gas Chromatography (GC).

  • Inorganic Impurities (Non-combustible): Determined by a residue on ignition or sulfated ash test.

Once all characterization is complete, a Certificate of Analysis (CoA) is generated. This formal document summarizes all the test results, including identity confirmation data, purity from orthogonal methods, the final assigned purity value, and recommended storage conditions and re-test date.[18] The CoA is the definitive record that qualifies the material for its intended use as a reference standard.

References

  • DETERMINATION OF NITROAROMATIC COMPOUNDS IN SOIL SAMPLES BY HPLC, USING ON-LINE PRECONCENTRATION. Taylor & Francis. Available from: [Link]

  • Development of a new SPME-HPLC-UV method for the analysis of nitro explosives on reverse phase amide column and application to analysis of aqueous samples. PubMed. Available from: [Link]

  • Thermal analysis methods for pharmacopoeial materials. PubMed. Available from: [Link]

  • Reference-Standard Material Qualification. Pharmaceutical Technology. Available from: [Link]

  • A Comprehensive Guide to Impurity Reference Standards and Comparison Standards: Definitions, Functions, and Uses. Labinsights. Available from: [Link]

  • How Impurity Reference Standards Ensure Drug Safety. HealthManagement.org. Available from: [Link]

  • Simultaneous Thermal Analysis | TGA/DSC. Mettler Toledo. Available from: [Link]

  • Regulatory Requirements for Impurity Reference Standards. SynThink. Available from: [Link]

  • Electronic Supplementary Information. The Royal Society of Chemistry. Available from: [Link]

  • Thermal Analysis in the Pharmaceutical Industry. TA Instruments. Available from: [Link]

  • Nitroaromatic and Nitroamine Explosives Analyzed with HPLC. MICROSOLV. Available from: [Link]

  • Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation. PMC. Available from: [Link]

  • The Role of Thermal Analysis in Pharmaceutical Testing and R&D. AZoM. Available from: [Link]

  • 3-Nitrobenzonitrile. PubChem. Available from: [Link]

  • Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques. Lab Manager. Available from: [Link]

  • HPLC Methods for analysis of Benzonitrile. HELIX Chromatography. Available from: [Link]

  • ICH harmonised tripartite guideline specifications: test procedures and acceptance criteria. Available from: [Link]

  • Four Keys to Reference Standard Management. MRIGlobal. Available from: [Link]

  • Reference Standards for Therapeutic Proteins: Current Regulatory and Scientific Best Practices. BioProcess International. Available from: [Link]

  • bmse000284 Benzonitrile at BMRB. Available from: [Link]

  • p-NITROBENZONITRILE. Organic Syntheses Procedure. Available from: [Link]

  • NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. Available from: [Link]

  • Benzonitrile, 4-nitro-. NIST WebBook. Available from: [Link]

  • 4-nitro-3-(pyrrolidin-1-yl)benzonitrile. Chemspace. Available from: [Link]

  • Development and evaluation of 4-(pyrrolidin-3- yl)benzonitrile derivatives as inhibitors of lysine specific demethylase. The University of Manchester. Available from: [Link]

  • 3-Nitro-4-(propylamino)benzonitrile. PMC. Available from: [Link]

  • Preparation of benzonitriles. Google Patents.
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  • Identification of Pyrrolidinophenone-type Designer Drugs by Gas Chromatography/Time-of-Flight Mass Spectrometry. ResearchGate. Available from: [Link]

  • Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. West Virginia University. Available from: [Link]

  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Available from: [Link]

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Validation

Spectroscopic Validation of Synthesized 3-Nitro-4-(pyrrolidin-1-yl)benzonitrile Batches: A Comparative Guide

Introduction: The Critical Role of Intermediate Fidelity In modern drug discovery, 3-Nitro-4-(pyrrolidin-1-yl)benzonitrile (CAS: 19005-64-2) serves as a highly versatile building block. It is frequently utilized in the s...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical Role of Intermediate Fidelity

In modern drug discovery, 3-Nitro-4-(pyrrolidin-1-yl)benzonitrile (CAS: 19005-64-2) serves as a highly versatile building block. It is frequently utilized in the synthesis of advanced pharmacophores, including ALK kinase inhibitors[1] and inhibitors targeting the Menin-MLL interaction for acute leukemia therapies[2].

The structural integrity of this intermediate is paramount. Trace impurities—such as unreacted electrophiles, residual solvents, or regioisomeric byproducts—can drastically impact downstream coupling efficiencies and compromise the toxicity profiles of the final Active Pharmaceutical Ingredient (API). As a Senior Application Scientist, I have evaluated numerous commercial batches against our optimized in-house synthesized material. This guide provides an objective performance comparison and details a self-validating spectroscopic protocol to ensure batch fidelity.

Mechanistic Causality in Synthesis

The synthesis of 3-Nitro-4-(pyrrolidin-1-yl)benzonitrile relies on a Nucleophilic Aromatic Substitution (SNAr) reaction[3].

The Causality of Reagent Selection:

  • The Electrophile: 4-Fluoro-3-nitrobenzonitrile is highly activated toward SNAr. The strong electron-withdrawing effects of both the ortho-nitro and para-cyano groups stabilize the anionic Meisenheimer intermediate, lowering the activation energy barrier.

  • The Solvent (DMF): We deliberately select N,N-dimethylformamide (DMF) over protic solvents like ethanol. DMF, a polar aprotic solvent, poorly solvates the pyrrolidine nucleophile, thereby increasing its effective nucleophilicity and accelerating the reaction[2].

  • The Base (K₂CO₃): Potassium carbonate acts as a heterogeneous acid scavenger. As the reaction proceeds, hydrogen fluoride (HF) is generated. K₂CO₃ neutralizes the HF, preventing the protonation of pyrrolidine (which would render it non-nucleophilic) and driving the reaction to completion[2][3].

Workflow Start 4-Fluoro-3-nitrobenzonitrile + Pyrrolidine Reaction SNAr Reaction (K2CO3, DMF, 25°C) Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Flash Chromatography Workup->Purification Product 3-Nitro-4-(pyrrolidin-1-yl)benzonitrile Purification->Product NMR NMR Spectroscopy (Isomeric Purity) Product->NMR LCMS LC-MS Analysis (Mass Confirmation) Product->LCMS FTIR FT-IR Spectroscopy (Functional Groups) Product->FTIR

Fig 1: Synthetic and analytical workflow for 3-Nitro-4-(pyrrolidin-1-yl)benzonitrile validation.

Comparative Batch Analysis

To establish a baseline for quality, we compared our optimized "In-House Batch" against two leading commercial alternatives. The data below summarizes the quantitative differences in purity, physical properties, and trace impurities.

Our in-house protocol prioritizes rigorous aqueous washing and controlled crystallization, which directly correlates to the elimination of residual DMF—a common contaminant in commercial grades that poisons downstream transition-metal catalysts.

Analytical ParameterIn-House Batch (Optimized)Commercial Grade ACommercial Grade B
HPLC Purity (254 nm) > 99.5% 97.2%95.8%
Melting Point (°C) 102 - 104 98 - 10196 - 100
Residual DMF (ppm) < 50 450820
Regioisomer Impurity Not Detected 1.2%2.5%
Appearance Bright Orange Solid Yellow-Brown PowderDark Orange Powder

Spectroscopic Validation Protocols & Causality

A robust validation requires orthogonal analytical techniques. The following protocols form a self-validating system : the success of the synthesis is internally confirmed by the disappearance of starting material signals and the emergence of specific product signals, without relying solely on external reference standards.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Causality of Shifts: In the ¹H NMR spectrum, the introduction of the pyrrolidine ring yields distinct aliphatic multiplets around 3.4-3.5 ppm (α-protons) and 1.9-2.0 ppm (β-protons)[1]. Because the pyrrolidine nitrogen strongly donates electron density into the aromatic ring (push-pull effect with the nitro/cyano groups), the aromatic protons shift upfield compared to the fluorinated starting material.

  • Self-Validation: The protocol validates itself via ¹³C NMR. The starting material exhibits large Carbon-Fluorine ( 1JCF​ , 2JCF​ ) coupling constants. The complete disappearance of these split carbon signals, replaced by a single distinct C-N aromatic resonance, provides absolute proof of complete nucleophilic substitution.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Causality of Absorption: FT-IR is utilized to confirm that the functional groups survived the basic reaction conditions. We look for the sharp, unambiguous nitrile (C≡N) stretch at ~2220 cm⁻¹ and the strong asymmetric/symmetric nitro (NO₂) stretches at ~1520 cm⁻¹ and ~1350 cm⁻¹.

Liquid Chromatography-Mass Spectrometry (LC-MS)
  • Causality of Ionization: Using Electrospray Ionization (ESI) in positive mode, the basic pyrrolidine nitrogen readily accepts a proton. We expect a dominant [M+H]+ pseudo-molecular ion at m/z 218.1 (Exact mass of neutral compound is 217.08 Da).

Experimental Methodologies

Step 1: Optimized Synthesis Workflow
  • Preparation: Charge a flame-dried 250 mL round-bottom flask with 4-fluoro-3-nitrobenzonitrile (1.0 eq, 10.0 mmol) and anhydrous DMF (35 mL) under a nitrogen atmosphere[3].

  • Base Addition: Add finely powdered, anhydrous K₂CO₃ (3.0 eq, 30.0 mmol). Stir the suspension for 5 minutes.

  • Nucleophile Addition: Cool the flask to 0°C using an ice bath. Add pyrrolidine (1.2 eq, 12.0 mmol) dropwise over 10 minutes to safely dissipate the exothermic formation of the intermediate[2].

  • Reaction: Remove the ice bath, allowing the mixture to warm to 25°C. Stir for 2 hours. Monitor via TLC (Hexanes:EtOAc 3:1) until the starting material spot (R_f ~0.6) is entirely consumed.

  • Workup (Critical for DMF removal): Pour the reaction mixture into 150 mL of vigorously stirred ice water. The product will precipitate as an orange solid. Filter under vacuum, wash the filter cake with copious amounts of distilled water (3 × 50 mL) to remove residual DMF and K₂CO₃, and dry in vacuo at 45°C overnight.

Step 2: NMR Acquisition Protocol
  • Sample Prep: Dissolve 15 mg of the dried product in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal zero-reference[2].

  • Acquisition: Transfer to a 5 mm NMR tube. Acquire ¹H NMR at 400 MHz (16 scans, 1 sec relaxation delay) and ¹³C NMR at 100 MHz (256 scans, 2 sec relaxation delay).

  • Validation Check: Verify the integration of the aliphatic region (8 protons) against the aromatic region (3 protons).

Step 3: LC-MS Purity Assessment
  • Sample Prep: Dissolve 1 mg of the synthesized batch in 1 mL of HPLC-grade Acetonitrile.

  • Chromatography: Inject 2 µL onto a C18 column (50 x 2.1 mm, 1.8 µm particle size).

  • Gradient: Run a linear gradient of 5% to 95% Acetonitrile in Water (both containing 0.1% Formic Acid) over 5.0 minutes at a flow rate of 0.4 mL/min.

  • Detection: Monitor UV absorbance at 254 nm and extract the MS chromatogram for m/z 218.1 to confirm the mass of the primary peak.

References

  • Iodine(III)
  • Source: google.
  • Source: google.

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 3-Nitro-4-(pyrrolidin-1-yl)benzonitrile

As a Senior Application Scientist, I frequently consult with drug development teams on the safe handling of highly functionalized building blocks. 3-Nitro-4-(pyrrolidin-1-yl)benzonitrile (CAS: 19005-64-2) is a versatile...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently consult with drug development teams on the safe handling of highly functionalized building blocks. 3-Nitro-4-(pyrrolidin-1-yl)benzonitrile (CAS: 19005-64-2) is a versatile intermediate in medicinal chemistry, but its structural motifs present specific toxicological challenges that dictate rigorous Personal Protective Equipment (PPE) and handling protocols.

The following guide bypasses generic safety advice to provide field-proven, mechanistically grounded operational strategies.

Mechanistic Toxicology: The "Why" Behind the PPE

The hazard profile of 3-Nitro-4-(pyrrolidin-1-yl)benzonitrile is driven by its nitroaromatic and benzonitrile moieties. Nitroaromatic compounds undergo enzymatic reduction in the liver via nitroreductases and cytochrome P450 enzymes[1]. This reduction generates highly reactive nitroso and hydroxylamine intermediates. These electrophilic species can oxidize the ferrous (Fe²⁺) iron in hemoglobin to the ferric (Fe³⁺) state, producing methemoglobin[2]. Because methemoglobin cannot bind oxygen, systemic exposure leads to tissue hypoxia and cyanosis. Consequently, preventing dermal absorption and inhalation exposure is paramount.

ToxicityPathway Compound 3-Nitro-4-(pyrrolidin-1-yl) benzonitrile Enzyme Hepatic CYP450 / Nitroreductases Compound->Enzyme Absorption & Metabolism Intermediate Reactive Hydroxylamine / Nitroso Intermediates Enzyme->Intermediate Enzymatic Reduction Methemoglobin Methemoglobin (Fe3+) Impaired Oxygen Transport Intermediate->Methemoglobin Oxidation of Fe2+ Hemoglobin Hemoglobin (Fe2+) Normal Oxygen Transport Hemoglobin->Methemoglobin Reactive Oxidation Hypoxia Tissue Hypoxia & Cyanosis Methemoglobin->Hypoxia Clinical Manifestation

Mechanism of nitroaromatic-induced methemoglobinemia and tissue hypoxia.

Quantitative PPE Matrix

Under the Occupational Safety and Health Administration (OSHA) standard 29 CFR 1910.132, employers must perform a hazard assessment to determine the appropriate PPE based on the scale and nature of the operation[3].

Scale / QuantityRespiratory ProtectionEye/Face ProtectionDermal ProtectionEngineering Controls
Analytical (<100 mg)None required if handled inside hoodSafety glasses with side shieldsStandard Nitrile gloves (4-5 mil), Lab coatClass II Biosafety Cabinet or Fume Hood
Preparative (100 mg - 50 g)N95 or P100 particulate respiratorChemical splash gogglesDouble-gloved Nitrile or Neoprene, Lab coatChemical Fume Hood (Face velocity 80-100 fpm)
Bulk (>50 g)Powered Air-Purifying Respirator (PAPR)Full face shield over gogglesButyl rubber gloves over Nitrile, Tyvek suitDedicated containment isolator / Glove box

Operational Workflows: Self-Validating Handling Protocols

To ensure scientific integrity and operational safety, protocols must be designed as self-validating systems—where the failure of one control measure is immediately mitigated by an independent secondary control, a core principle of prudent laboratory practices[4].

Protocol 1: Weighing and Transfer

Causality: Nitroaromatic powders exhibit significant static cling, increasing the risk of aerosolization and inhalation exposure during transfer. Step-by-Step Methodology:

  • Preparation: Wipe down the analytical balance area with a static-dissipative solution to neutralize surface charges.

  • PPE Verification: Don appropriate PPE, including double nitrile gloves. Inspect gloves for micro-tears.

  • Taring: Place a pre-crimped, anti-static weighing boat onto the balance and tare.

  • Transfer: Using a grounded stainless-steel spatula, slowly transfer the 3-Nitro-4-(pyrrolidin-1-yl)benzonitrile. Keep the source bottle as close to the boat as possible to minimize the drop height.

  • Secondary Containment (Self-Validation): Place the weighed boat into a secondary sealed container (e.g., a larger screw-cap jar) before removing it from the balance enclosure. If the primary boat tips, the secondary container captures the spill, validating the containment strategy.

Protocol 2: Reaction Setup & Solvent Handling

Causality: The pyrrolidine moiety enhances the compound's solubility in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF). DMSO rapidly permeates standard nitrile, acting as a carrier solvent that transports dissolved toxic solutes directly through the skin barrier. Step-by-Step Methodology:

  • Glove Upgrade: If utilizing DMSO or DMF, upgrade dermal protection to butyl rubber gloves, or utilize a strict double-gloving technique with immediate replacement upon any suspected splash[3].

  • Vessel Securing: Clamp the reaction vessel securely inside a certified chemical fume hood.

  • Addition Sequence: Add the solid 3-Nitro-4-(pyrrolidin-1-yl)benzonitrile to the flask first. Subsequently, add the solvent, intentionally washing down the inner walls of the flask. This ensures no dry, reactive powder remains trapped on the ground glass joints where it could cause friction-induced degradation.

  • Inert Atmosphere: Purge the system with Nitrogen or Argon to displace oxygen. This minimizes oxidative side reactions and mitigates potential ignition risks associated with aerosolized organic dust.

Protocol 3: Quenching and Workup

Causality: Unreacted nitroaromatics and their partially reduced intermediates can be highly reactive, particularly during aqueous workup where localized exothermic reactions can cause solvent flash-boiling. Step-by-Step Methodology:

  • Thermal Control: Submerge the reaction mixture in an ice-water bath, allowing the internal temperature to equilibrate to 0-5°C.

  • Quenching: Slowly add the aqueous quenching agent dropwise. Monitor the internal temperature continuously; pause addition if the temperature spikes above 10°C.

  • Extraction: Extract the product using a non-polar organic solvent (e.g., Ethyl Acetate). During phase separation in a separatory funnel, vent the funnel frequently into the back of the fume hood to safely release accumulated vapor pressure.

Spill Response & Disposal Plan

Spill Response:

  • Evacuate personnel from the immediate vicinity and allow aerosols to settle.

  • Don a P100 respirator and a chemical-resistant Tyvek suit.

  • Cover the solid spill with damp sand or a commercial dust-suppressing absorbent. Never sweep dry powder , as this forces the toxicant into the breathing zone.

  • Collect the absorbed material using non-sparking tools and place it in a compatible, labeled hazardous waste container.

  • Wash the contaminated surface with a 5% sodium bisulfite solution to chemically reduce residual nitro compounds, followed by a standard soap and water wash.

Disposal Plan: Waste streams containing 3-Nitro-4-(pyrrolidin-1-yl)benzonitrile must be strictly segregated from strong oxidizing agents and strong acids. It must be classified as hazardous organic solid waste and sent for high-temperature incineration at a permitted facility in accordance with institutional and environmental regulations[5].

References

  • Occupational Safety and Health Administration. "1910.132 - General requirements." OSHA.[Link]

  • MDPI. "Biological Treatment of Nitroaromatics in Wastewater." Journal of Applied Toxicology.[Link]

  • NIH. "Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives." PMC.[Link]

  • NCBI Bookshelf - NIH. "Working with Chemicals - Prudent Practices in the Laboratory." National Academies Press.[Link]

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Disposal of Chemicals." Google Books.

Sources

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